Acat-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H49N3O5S |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[4-[[(2R)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1 |
InChI Key |
OONGEPAWWNZIAT-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
JNK-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions as a covalent inhibitor, forming a permanent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3. This covalent modification effectively blocks the kinase activity of JNK, leading to the inhibition of downstream signaling pathways, most notably the phosphorylation of the transcription factor c-Jun. Beyond its canonical JNK-inhibitory role, recent evidence has uncovered a novel, JNK-independent mechanism of action involving the inhibition of mTOR and subsequent activation of transcription factors TFEB and TFE3, which are master regulators of lysosome biogenesis and autophagy. This dual mechanism contributes to its anti-tumor effects observed in various cancer models, including triple-negative breast cancer and pancreatic ductal adenocarcinoma. This document provides an in-depth overview of the molecular mechanisms, quantitative cellular effects, and key experimental methodologies used to characterize JNK-IN-8.
Core Mechanism of Action: Covalent JNK Inhibition
JNK-IN-8 is an acrylamide-based inhibitor that demonstrates high potency against all three JNK isoforms. Its primary mechanism involves the formation of a covalent bond with a conserved cysteine residue located near the DFG motif in the activation loop of the JNK enzymes.[1] Specifically, JNK-IN-8 targets Cysteine 116 (C116) in JNK1 and JNK2, and the analogous Cysteine 154 (C154) in JNK3.[1] This irreversible binding locks the kinase in an inactive conformation, preventing substrate binding and subsequent phosphorylation.[1] A key downstream consequence of JNK-IN-8-mediated JNK inhibition is the suppression of c-Jun phosphorylation at Serine 63 and Serine 73.[2]
The covalent nature of this interaction leads to a durable inhibition of JNK signaling. This is evidenced by the observation that removal of JNK-IN-8 from the cell culture medium does not reverse the inhibition of c-Jun phosphorylation.[3] Furthermore, the covalent binding of JNK-IN-8 to JNK isoforms can be visualized as a slight retardation in their electrophoretic mobility on SDS-PAGE gels.[2][4]
Kinase Selectivity Profile
JNK-IN-8 exhibits a high degree of selectivity for JNK kinases over other kinases. Kinome-wide screening has demonstrated its specificity, with only a few off-target kinases, such as MNK2 and Fms, being inhibited at significantly higher concentrations.[1][5]
Novel JNK-Independent Mechanism: TFEB/TFE3-Mediated Lysosome Biogenesis and Autophagy
In studies on triple-negative breast cancer (TNBC), JNK-IN-8 was found to induce the formation of large cytoplasmic vacuoles with lysosomal markers.[1] This phenotype is driven by a novel mechanism that is independent of its JNK inhibitory activity. JNK-IN-8 inhibits the mTOR signaling pathway, leading to reduced phosphorylation of mTOR targets.[1] This mTOR inhibition results in the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB and TFE3.[1] Once in the nucleus, TFEB and TFE3 activate the expression of genes involved in lysosome biogenesis and autophagy.[1] Interestingly, knockout of JNK1 and/or JNK2 did not affect TFEB/TFE3 activation or mTOR inhibition by JNK-IN-8, confirming the JNK-independent nature of this pathway.[1]
Data Presentation
Biochemical and Cellular Potency
| Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| JNK1 | Biochemical Assay | 4.67 nM | - | |
| JNK2 | Biochemical Assay | 18.7 nM | - | |
| JNK3 | Biochemical Assay | 0.98 nM | - | |
| c-Jun Phosphorylation | Cellular Assay | 486 nM | HeLa | [4] |
| c-Jun Phosphorylation | Cellular Assay | 338 nM | A375 | [4] |
In Vitro Cellular Effects
| Cell Line | Assay Type | Concentration Range | Duration | Outcome | Reference |
| MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806 | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | 72 hours | Concentration-dependent decrease in viability | [1] |
| TNBC Patient-Derived Organoids | Cell Viability (CellTiter-Glo 3D) | 0.16–10 µmol/L | 5 days | Concentration-dependent decrease in viability | [1] |
| TNBC Cell Lines | Clonogenic Assay | 1–5 µmol/L | 72 hours (treatment) | Inhibition of colony formation | [1] |
| P411-T1, P422-T1, CFPAC-1, MIA PaCa-2 | Colony Formation Assay | 200-1000 nM | 14 days | Enhanced growth inhibition in combination with FOLFOX | [6] |
In Vivo Efficacy
| Cancer Model | Animal Model | JNK-IN-8 Dosage | Outcome | Reference |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) in nude mice | 20 mg/kg (intraperitoneal) | Slowed tumor growth | [1] |
| Pancreatic Ductal Adenocarcinoma | Xenograft in NSG mice | Not specified | Enhanced FOLFOX growth inhibition | [6] |
| Triple-Negative Breast Cancer | Xenograft in mice | Not specified | In combination with lapatinib, significantly increased survival | [2] |
Signaling Pathways and Experimental Workflows
JNK-Dependent Signaling Pathway
Caption: JNK-IN-8 covalently inhibits JNK, blocking c-Jun phosphorylation.
JNK-Independent Signaling Pathway
Caption: JNK-IN-8 inhibits mTOR, activating TFEB/TFE3 and autophagy.
Experimental Workflow for JNK-IN-8 Characterization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 6. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
JNK-IN-8: A Technical Guide for Researchers
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation.[1][2] This guide provides a comprehensive overview of JNK-IN-8, including its mechanism of action, biochemical and cellular activities, and its application in cancer research.
Chemical and Physical Properties
JNK-IN-8, also known as JNK Inhibitor XVI, is a synthetic organic molecule with the chemical formula C₂₉H₂₉N₇O₂ and a molecular weight of 507.6 g/mol .[1][3] It is soluble in DMSO.[4]
| Property | Value |
| Chemical Formula | C₂₉H₂₉N₇O₂ |
| Molecular Weight | 507.6 g/mol [1] |
| CAS Number | 1410880-22-6[1] |
| Alternative Names | JNK Inhibitor XVI[1] |
Mechanism of Action
JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue in the ATP-binding site of JNK isoforms.[5][6] Specifically, it targets cysteine 116 (C116) in JNK1 and JNK2, and cysteine 154 (C154) in JNK3.[5] This covalent modification blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, such as c-Jun.[1][4] The irreversible nature of its binding provides a prolonged and potent inhibition of the JNK signaling pathway.
Biochemical and Cellular Activity
JNK-IN-8 exhibits high potency against all three JNK isoforms, with IC50 values in the low nanomolar range.[1][4][7] Its efficacy has been demonstrated in various cell lines, where it inhibits c-Jun phosphorylation and displays cytotoxic effects, particularly in cancer cells.
Table 1: Biochemical Activity of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.7[7][8] |
| JNK2 | 18.7[7][8] |
| JNK3 | 1.0[7][8] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 486 | [7][8] |
| A375 | c-Jun Phosphorylation | 338 | [7][8] |
JNK Signaling Pathway and Inhibition by JNK-IN-8
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress stimuli, leading to the activation of downstream transcription factors and subsequent cellular responses. JNK-IN-8 effectively blocks this pathway at the level of JNK itself.
Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
Applications in Triple-Negative Breast Cancer (TNBC) Research
Recent studies have highlighted the potential of JNK-IN-8 as a therapeutic agent for Triple-Negative Breast Cancer (TNBC).[5] It has been shown to suppress tumor growth both in vitro and in vivo.[5] The anti-cancer effects of JNK-IN-8 in TNBC are linked to the activation of TFEB- and TFE3-mediated lysosome biogenesis and autophagy.[5]
Experimental Findings in TNBC:
-
Reduced Cell Viability: JNK-IN-8 decreases the viability of TNBC cell lines in a dose-dependent manner.[5]
-
Inhibition of Colony Formation: The inhibitor effectively suppresses the colony-forming ability of TNBC cells.[5]
-
In Vivo Efficacy: In patient-derived xenograft (PDX) models, JNK-IN-8 administration led to a reduction in tumor growth.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of JNK-IN-8.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 384-well plates at an appropriate density.
-
Treatment: After cell adherence, treat the cells with a serial dilution of JNK-IN-8 (e.g., 0.88–5 µmol/L) for 72 hours.[5]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader and normalize the data to vehicle-treated controls to determine the effect on cell viability.
Clonogenic Assay
-
Cell Seeding: Seed a low number of TNBC cells in 6-well plates.
-
Treatment: Treat the cells with JNK-IN-8 at various concentrations.
-
Incubation: Allow the cells to grow for a period sufficient for colony formation (typically 1-2 weeks), replacing the media with fresh inhibitor-containing media as needed.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies to assess the long-term proliferative potential of the cells.
Western Blotting for c-Jun Phosphorylation
-
Cell Treatment: Treat cells (e.g., HeLa, A375) with JNK-IN-8 for a specified time.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of JNK-IN-8 in a cancer cell line.
Caption: A typical experimental workflow for evaluating JNK-IN-8.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Jnk-IN-8 | C29H29N7O2 | CID 57340686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Selectivity Profile of JNK-IN-8
This technical guide provides a comprehensive overview of the selectivity profile of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and signaling pathway context.
Introduction to JNK-IN-8
JNK-IN-8 is a highly selective, irreversible pan-JNK inhibitor that targets JNK1, JNK2, and JNK3.[1][2] It was developed through the screening of a library of acrylamide kinase inhibitors based on the structure of imatinib.[1][3] JNK-IN-8 functions by forming a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located near the ATP-binding site, which leads to a conformational change in the activation loop, blocking substrate binding.[2][3][4] This covalent mechanism contributes to its high potency and prolonged pharmacodynamic effects.[5] The JNK family of kinases plays a crucial role in cellular responses to stress stimuli, including cytokines and heat shock, and is implicated in processes such as T-cell differentiation and apoptosis.[2][5]
Kinase Selectivity Profile
JNK-IN-8 demonstrates exceptional selectivity for JNK isoforms over a wide range of other kinases. Its potency has been quantified through various biochemical and cellular assays.
The half-maximal inhibitory concentration (IC50) values demonstrate JNK-IN-8's high potency against the three JNK isoforms.
| Target Kinase | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
| Data sourced from multiple references.[1][3][6] |
The inhibitor's efficacy within a cellular context is measured by its ability to block the phosphorylation of c-Jun, a primary JNK substrate.
| Cell Line | Assay | EC50 (nM) |
| HeLa | Inhibition of c-Jun Phosphorylation | 486 |
| A375 | Inhibition of c-Jun Phosphorylation | 338 |
| Data sourced from multiple references.[1][3] |
Extensive profiling has been conducted to assess the selectivity of JNK-IN-8 against a broad panel of kinases.
| Profiling Method | Kinases Tested | Off-Target Profile |
| KinomeScan & Enzymatic | 442 | No significant inhibition of off-target kinases with an IC50 < 1 µM.[7] |
| KiNativ (in A375 cells) | 200 | Highly specific, with only JNK1 and JNK2 levels considerably decreased.[8] |
| Specific Kinase Assays | - | >10-fold selectivity against MNK2 and Fms; no inhibition of c-Kit, Met, PDGFRβ.[1] |
JNK-IN-8 shows a significant improvement in selectivity compared to earlier inhibitors and has been shown to eliminate binding to kinases such as IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[1][4]
Signaling Pathway and Mechanism of Action
JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are activated by upstream kinases (MKK4/MKK7) in response to environmental stress and cytokines.[9] Once activated, JNKs phosphorylate various downstream targets, most notably the transcription factor c-Jun, which regulates gene expression involved in cell proliferation, apoptosis, and inflammation.[2][9] JNK-IN-8 exerts its effect by irreversibly binding to JNK, thereby preventing the phosphorylation of c-Jun and subsequent downstream signaling.
Experimental Protocols
The characterization of JNK-IN-8's selectivity involves several key experimental methodologies.
The KinomeScan platform is a widely used method for assessing inhibitor selectivity against a large panel of kinases.
Principle: This competition binding assay quantifies the ability of a test compound (JNK-IN-8) to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase indicates that the test compound has bound to and inhibited the kinase.
This assay confirms the inhibitor's activity in a cellular environment by measuring its effect on a direct JNK substrate.
Protocol Outline (as performed in A375 cells): [1][9]
-
Cell Culture: A375 melanoma cells are cultured under standard conditions and then serum-starved to reduce basal kinase activity.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of JNK-IN-8 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Pathway Stimulation: The JNK pathway is stimulated using an agonist such as anisomycin or by exposing cells to UV radiation.
-
Cell Lysis: Cells are washed with PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis:
-
Cell lysates are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted using a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser73).
-
A second primary antibody for total c-Jun or a loading control (e.g., GAPDH, KU80) is used to normalize the data.[8]
-
The bands are visualized using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Quantification: The intensity of the phosphorylated c-Jun band is quantified and normalized to the total c-Jun or loading control. The EC50 value is calculated from the dose-response curve.
This method verifies the covalent binding of JNK-IN-8 to its target in cells.
Protocol Outline (adapted from a binding kinetics assay): [1]
-
Cell Treatment: A375 cells are treated with 1 µM JNK-IN-8 for various amounts of time.
-
Lysis: Cells are washed with PBS and resuspended in a lysis buffer (e.g., 1% NP-40, 1% CHAPS, 25 mM Tris, 150 mM NaCl, with phosphatase and protease inhibitors). Lysates are cleared by centrifugation.
-
Affinity Pulldown: A biotinylated ATP probe can be used to capture unbound kinases. Alternatively, to confirm covalent binding, lysates from JNK-IN-8 treated cells are incubated with streptavidin beads to pull down any biotinylated probe that has bound to JNK, which would be blocked by JNK-IN-8.
-
Washing: The beads are washed extensively to remove non-specific binders.
-
Elution and Detection: Proteins are eluted from the beads, separated by SDS-PAGE, and immunoblotted using an antibody specific for JNK. A decrease in the JNK signal in the presence of JNK-IN-8 indicates successful target engagement.
Summary and Conclusion
JNK-IN-8 is a potent and highly selective covalent inhibitor of JNK1, JNK2, and JNK3. Extensive biochemical and cellular profiling confirms its specificity, with minimal off-target activity at effective concentrations.[7][8] The provided protocols for kinase profiling and cellular assays represent standard methodologies for characterizing such inhibitors. The high selectivity and well-defined mechanism of action make JNK-IN-8 a valuable pharmacological probe for investigating JNK-dependent biological processes and a strong candidate for further therapeutic development.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 8. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: A Technical Guide to its Covalent Engagement of JNK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNK-IN-8, a potent and selective covalent inhibitor of the c-Jun N-terminal kinases (JNKs). It details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for studying its interaction with the JNK signaling pathway.
Introduction
The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] The JNK signaling cascade is implicated in a variety of cellular processes including apoptosis, inflammation, and cell differentiation.[1][2][3] Dysregulation of the JNK pathway has been linked to various diseases, including cancer and neurodegenerative disorders.[2][3] JNK-IN-8 is a powerful research tool for investigating the physiological and pathological roles of JNK signaling.[4][5]
Mechanism of Covalent Binding
JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms.[4][5] Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[6][7] This covalent modification is facilitated by the acrylamide "warhead" of JNK-IN-8, which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine residue.[8] The formation of this irreversible bond blocks the substrate binding site, leading to the inhibition of JNK activity.[4] X-ray crystallography and mass spectrometry studies have confirmed this covalent binding mechanism.[4][5]
Quantitative Data
The potency and selectivity of JNK-IN-8 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of JNK-IN-8
| Target | IC50 (nM) | Reference |
| JNK1 | 4.67 | [3] |
| JNK2 | 18.7 | [3] |
| JNK3 | 0.98 | [3] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 486 | [8][9] |
| A375 | c-Jun Phosphorylation | 338 | [8][9] |
Table 3: Kinase Selectivity Profile of JNK-IN-8
| Profiling Method | Number of Kinases Screened | Key Findings | Reference |
| KinomeScan | 400 | High specificity for JNK1/2/3 over other kinases. | [4] |
| KiNativ (in A375 cells) | 200 | JNKs were the only identified targets. | [10] |
| Radiometric Assays | 121 | No off-target kinases inhibited with an IC50 < 1 µM. | [11] |
| DiscoveRx Panel | 442 | No off-target kinases inhibited with an IC50 < 1 µM. | [11] |
Signaling Pathways and Experimental Workflows
Visual representations of the JNK signaling pathway and common experimental workflows used to study JNK-IN-8 are provided below.
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to the phosphorylation of downstream transcription factors and subsequent cellular responses. JNK-IN-8 covalently inhibits JNK, blocking this cascade.
Caption: A general experimental workflow for characterizing the effects of JNK-IN-8 on cellular systems and for biochemical assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol is adapted from the methods used to confirm the covalent binding of JNK inhibitors to JNK1.[4]
-
Protein Incubation:
-
Incubate recombinant JNK1 protein (5 µM) with a 5-fold molar excess of JNK-IN-8 in a suitable kinase buffer at room temperature for 1 hour. A DMSO control (untreated JNK1) should be run in parallel.
-
-
Sample Preparation:
-
Desalt the protein samples using a C4 ZipTip or equivalent method to remove excess inhibitor and buffer components.
-
Elute the protein in a solution compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw spectra to determine the intact mass of the protein.
-
-
Data Analysis:
-
Compare the mass of the JNK-IN-8-treated JNK1 with the untreated control. A mass increase corresponding to the molecular weight of JNK-IN-8 (507.59 Da) confirms the formation of a 1:1 covalent adduct.
-
X-ray Crystallography for Structural Elucidation
The following is a general protocol based on the successful co-crystallization of JNK3 with covalent inhibitors.[4]
-
Protein Expression and Purification:
-
Express and purify the JNK3 kinase domain (residues 39-402) using standard molecular biology techniques.
-
-
Co-crystallization:
-
Incubate the purified JNK3 protein with a 2 to 3-fold molar excess of JNK-IN-8 prior to setting up crystallization trials.
-
Screen for crystallization conditions using commercially available sparse-matrix screens via the hanging-drop vapor-diffusion method at 20°C.
-
Optimize initial hits by varying the precipitant concentration, pH, and additives.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the structure by molecular replacement using a previously determined JNK3 structure as a search model.
-
Refine the structure and model the JNK-IN-8 molecule into the electron density. The presence of continuous electron density between the inhibitor and the target cysteine residue confirms covalent bond formation.
-
In Vitro Kinase Activity Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of JNK-IN-8.
-
Reagents and Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme.
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
ATP at a concentration near the Km for each JNK isoform.
-
A suitable substrate (e.g., a peptide substrate like ATF2).
-
JNK-IN-8 serially diluted in DMSO.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add the JNK enzyme to the wells of a 384-well plate containing the kinase buffer.
-
Add JNK-IN-8 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the JNK-IN-8 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Kinase Profiling (KiNativ™)
This protocol outlines the KiNativ™ chemical proteomics approach to assess the selectivity of JNK-IN-8 in a cellular context.[10]
-
Cell Culture and Treatment:
-
Culture A375 cells to approximately 80% confluency.
-
Treat the cells with JNK-IN-8 (e.g., 1 µM) or DMSO for a specified time (e.g., 3 hours).
-
-
Cell Lysis and Probe Labeling:
-
Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Treat the cell lysates with an ATP-biotin probe that covalently labels the active site of kinases. Kinases that are bound by JNK-IN-8 will be protected from labeling by the probe.
-
-
Enrichment and Digestion:
-
Enrich the biotin-labeled proteins using streptavidin affinity chromatography.
-
Perform an on-bead tryptic digestion to release the labeled peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the labeled kinase active-site peptides.
-
Compare the abundance of these peptides between the JNK-IN-8-treated and DMSO-treated samples. A decrease in the signal for JNK peptides in the treated sample indicates target engagement by JNK-IN-8.
-
Western Blotting for c-Jun Phosphorylation
This protocol is for assessing the inhibition of JNK activity in cells by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture and Treatment:
-
Seed HeLa or A375 cells and allow them to adhere.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of JNK-IN-8 or DMSO for 3 hours.
-
Stimulate the JNK pathway by treating the cells with a potent activator like anisomycin (e.g., 2 µM) for 1 hour.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with antibodies against total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Plot the normalized signal against the JNK-IN-8 concentration to determine the cellular EC50.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 11. rcsb.org [rcsb.org]
JNK-IN-8: A Technical Guide to its Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, leading to durable inhibition of their kinase activity. While its primary targets are the JNK isoforms, emerging evidence reveals that JNK-IN-8 exerts complex biological effects that extend beyond direct JNK inhibition, including the modulation of mTOR signaling, induction of lysosome biogenesis, and autophagy. These multifaceted activities have positioned JNK-IN-8 as a valuable chemical probe for studying JNK-dependent cellular processes and as a promising therapeutic candidate, particularly in oncology. This guide provides an in-depth overview of the biological effects of JNK-IN-8, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated signaling pathways.
Mechanism of Action and Target Specificity
JNK-IN-8 is an acrylamide-based irreversible inhibitor that demonstrates high affinity for all three JNK isoforms.[1] It covalently modifies Cys116 in JNK1 and JNK2, and the corresponding Cys154 in JNK3, residues located near the DFG motif in the activation loop.[2][3] This covalent modification blocks the substrate-binding site, thereby inhibiting the phosphorylation of downstream JNK substrates such as c-Jun.[4][5] Crystallization studies have confirmed this covalent binding and the resulting conformational change in the JNK activation loop.[4]
While highly selective for JNKs, kinome-wide screening has revealed some off-target activities at higher concentrations, including against MNK2 and FMS.[1] However, in cellular assays, JNK-IN-8 generally exhibits high specificity for the JNK signaling pathway.[1][4]
Quantitative Data: Inhibitory Potency
The inhibitory potency of JNK-IN-8 has been quantified across various biochemical and cellular assays.
| Target | IC50 (nM) - Biochemical Assay | EC50 (nM) - Cellular c-Jun Phosphorylation Inhibition | Reference |
| JNK1 | 4.67 | - | [6] |
| JNK2 | 18.7 | - | [6] |
| JNK3 | 0.98 | - | [6] |
| c-Jun (HeLa cells) | - | 486 | [5][7] |
| c-Jun (A375 cells) | - | 338 | [5][7] |
Core Biological Effects
Direct Inhibition of the JNK Signaling Pathway
The primary and most well-characterized effect of JNK-IN-8 is the potent and sustained inhibition of the JNK signaling cascade. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and is activated by various cellular stresses, including cytokines, osmotic stress, and UV radiation.[8] By inhibiting JNK, JNK-IN-8 blocks the phosphorylation and activation of downstream transcription factors such as c-Jun, ATF2, and Elk1, which regulate the expression of genes involved in inflammation, proliferation, apoptosis, and cell survival.[8]
References
- 1. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: A Deep Dive into its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). We will explore its mechanism of action, its impact on critical signaling pathways, and its role in cellular processes such as apoptosis and inflammation. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows involved in the study of this compound.
Core Mechanism of Action
JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinases.[4][5] Specifically, JNK-IN-8 targets cysteine 116 in JNK1 and JNK2, and cysteine 154 in JNK3.[6] This covalent modification irreversibly blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, most notably the transcription factor c-Jun.[1][4][5] The inhibition of c-Jun phosphorylation at Serine 63 and Serine 73 is a key indicator of JNK-IN-8's cellular activity.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for JNK-IN-8, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| JNK1 | 4.67 | [1] |
| JNK2 | 18.7 | [1] |
| JNK3 | 0.98 | [1] |
Table 2: Cellular Activity
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation Inhibition | 486 | [2][8] |
| A375 | c-Jun Phosphorylation Inhibition | 338 | [2][8] |
JNK-IN-8 in Signal Transduction
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[4] This pathway is activated by a variety of cellular stresses, including cytokines, UV irradiation, heat shock, and osmotic shock.[5][7] Once activated, JNKs phosphorylate a range of downstream targets, influencing cellular processes like apoptosis, inflammation, cell proliferation, and differentiation.[1][7]
JNK-IN-8, by potently inhibiting JNKs, serves as a powerful tool to dissect the roles of this signaling pathway. Its application has revealed the multifaceted involvement of JNK in various pathological conditions, including cancer and inflammatory diseases.[1]
Role in Apoptosis
The role of JNK in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the nature of the stimulus.[9][10] JNK can promote apoptosis by phosphorylating and regulating the activity of proteins in both the intrinsic and extrinsic apoptotic pathways.[11][12] For instance, JNK can phosphorylate and activate the pro-apoptotic protein Bim-EL and is also involved in the activation of the p53 and p73 transcription factors, which can induce the expression of pro-apoptotic genes like Bax and PUMA.[7][12] Furthermore, JNK can inhibit the function of anti-apoptotic proteins such as Bcl-2 through phosphorylation.[12] In the context of TNF-α-induced apoptosis, JNK activation can contribute to cell death, particularly in the absence of NF-κB activation.[9][10]
The inhibitory action of JNK-IN-8 on this pathway can be visualized as follows:
Role in Inflammation
The JNK signaling pathway is a key regulator of inflammatory responses.[7] Dysregulated JNK signaling is associated with various inflammatory diseases.[1] JNKs are involved in the production of pro-inflammatory cytokines and can regulate the differentiation of T cells.[7] By inhibiting JNK, JNK-IN-8 can modulate these inflammatory processes, making it a valuable tool for studying and potentially treating inflammatory conditions.
JNK-IN-8 in Cancer Research
Dysregulated JNK signaling has been implicated in the development and progression of various cancers.[1] JNK-IN-8 has been shown to suppress tumor growth in triple-negative breast cancer (TNBC) models.[6] Its anti-cancer effects are mediated through multiple mechanisms, including the induction of apoptosis and the reduction of cell viability and colony formation in cancer cells.[3][6] Interestingly, in TNBC, JNK-IN-8 has been found to induce lysosome biogenesis and autophagy by activating TFEB/TFE3, master regulators of these processes, in a JNK-independent manner.[6] However, the inhibition of JNK itself still contributes to the suppression of colony formation.[6]
The dual mechanism of JNK-IN-8 in TNBC can be illustrated as follows:
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of JNK-IN-8 in research. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of JNK-IN-8 against JNK isoforms.
-
Methodology:
-
Recombinant JNK1, JNK2, or JNK3 enzyme is incubated with a fluorescently labeled ATP analog and a substrate peptide (e.g., a c-Jun-derived peptide).
-
JNK-IN-8 is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular c-Jun Phosphorylation Assay
-
Objective: To determine the EC50 of JNK-IN-8 for the inhibition of c-Jun phosphorylation in cells.
-
Methodology:
-
Cells (e.g., HeLa or A375) are seeded in microplates and cultured overnight.
-
Cells are pre-treated with various concentrations of JNK-IN-8 for a specific duration (e.g., 1-2 hours).
-
The JNK pathway is stimulated with an activator such as anisomycin or UV radiation.[4]
-
After stimulation, cells are fixed and permeabilized.
-
The levels of phosphorylated c-Jun (at Ser63 or Ser73) are detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity is measured using a high-content imaging system or a plate reader.
-
EC50 values are calculated by plotting the percentage of inhibition of c-Jun phosphorylation against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of JNK-IN-8 in an animal model.
-
Methodology:
-
Human tumor cells (e.g., TNBC cells) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
JNK-IN-8 is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle control.
-
Tumor size is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
The general workflow for these experiments can be visualized as follows:
Conclusion
JNK-IN-8 is a powerful and selective tool for investigating the complex roles of JNK signaling in health and disease. Its irreversible mechanism of action and well-characterized potency make it an invaluable reagent for researchers in academia and industry. The insights gained from studies utilizing JNK-IN-8 continue to advance our understanding of signal transduction and provide a basis for the development of novel therapeutic strategies targeting the JNK pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]
- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8 in Apoptosis and Cell Stress: A Technical Guide
Introduction
The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family, are critical regulators of cellular responses to a wide array of stress stimuli.[1][2] These stimuli include cytokines, heat shock, oxidative stress, and DNA damaging agents.[1][2][3][4] The JNK signaling pathway plays a pivotal, albeit complex, role in determining cell fate by modulating processes such as apoptosis, inflammation, cell proliferation, and survival.[5][6][7][8][9] Dysregulation of the JNK pathway is implicated in numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][8][9]
JNK-IN-8 is a highly potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][8][10] Its unique mechanism of action, involving the formation of a covalent bond with a conserved cysteine residue in the ATP-binding site of JNKs, confers high specificity and durable inhibition.[1][11][12] This technical guide provides an in-depth overview of the role of JNK-IN-8 in apoptosis and cellular stress, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Mechanism of Action
JNK-IN-8 is an acrylamide-based inhibitor that achieves its high potency and selectivity through a covalent binding mechanism.[1][11] A crystallographic study revealed that JNK-IN-8 forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) located near the ATP-binding pocket.[1][13][14] This irreversible interaction leads to a conformational change in the activation loop of the kinase, which blocks substrate binding and thereby inhibits JNK activity.[1] This covalent targeting strategy allows for prolonged pharmacodynamic effects and high selectivity against other kinases.[12][15] Profiling against a panel of over 400 kinases demonstrated the exceptional specificity of JNK-IN-8 for the JNK isoforms.[1][15]
JNK-IN-8 in Apoptosis
The JNK signaling pathway has a dual role in apoptosis, capable of both promoting and inhibiting programmed cell death depending on the cellular context, the nature of the stimulus, and the duration of JNK activation.[5][7] JNK can mediate apoptosis through the transcriptional upregulation of pro-apoptotic genes via transcription factors like c-Jun, and through direct post-translational modification of Bcl-2 family proteins in the mitochondria.[7][16]
JNK-IN-8 has been extensively used as a pharmacological probe to elucidate the role of JNK in apoptosis, particularly in cancer biology. By inhibiting JNK, JNK-IN-8 can sensitize cancer cells to apoptosis induced by other agents or, in some contexts, directly promote cell death.
-
Sensitization to Chemotherapy: In pancreatic ductal adenocarcinoma (PDAC), JNK-IN-8 enhances the pro-apoptotic effects of FOLFOX chemotherapy.[15][17] This synergy is linked to the inhibition of a JNK/JUN-mediated chemoresistance pathway.[15][17]
-
Induction of Apoptosis in Combination Therapy: In triple-negative breast cancer (TNBC), JNK-IN-8 in combination with the EGFR/HER2 inhibitor lapatinib synergistically induces apoptosis.[13][18] While either drug alone has minimal effect, the combination leads to a significant increase in both early and late apoptotic cells.[13]
-
Promotion of Apoptosis in Cancer Organoids: Treatment with JNK-IN-8 promotes apoptosis and reduces the clonogenic survival of human colorectal cancer organoids.[8][9]
JNK-IN-8 in Cellular Stress
JNKs are also known as stress-activated protein kinases (SAPKs) due to their central role in mediating cellular responses to various stressors.[2][4] JNK-IN-8 has been instrumental in dissecting the contribution of JNK signaling to these stress response pathways.
Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a potent activator of the JNK pathway.[19][20]
-
Synergistic Induction of Cytotoxic ROS: In TNBC cells, the combination of JNK-IN-8 and lapatinib leads to a dramatic, 10-fold increase in cytotoxic ROS levels.[13][18] This occurs because the dual blockade of JNK and EGFR/HER2 signaling pathways inhibits the antioxidant response regulated by transcription factors such as NF-κB, AP-1, and Nrf2.[13][18] This accumulation of oxidative stress is a key driver of the observed apoptosis.[13]
-
Modulation of WFA-induced Apoptosis: In myelodysplastic syndrome (MDS) cells, the natural compound Withaferin-A (WFA) induces apoptosis through a pathway involving ROS and JNK/AP-1 signaling.[20] Pre-treatment with JNK-IN-8 was shown to inhibit the WFA-induced phosphorylation of c-Jun, a downstream target of JNK, confirming the role of JNK in this oxidative stress-induced apoptotic pathway.[20]
Inflammatory Stress
The JNK pathway is a key mediator of inflammatory responses.[6][19] JNK-IN-8 has demonstrated significant anti-inflammatory effects in various models.
-
Alleviation of LPS-Induced Acute Lung Injury: In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), JNK-IN-8 treatment significantly reduced inflammation and oxidative stress.[19][21] It achieved this by inhibiting the JNK/NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19][21]
-
Suppression of Neuroinflammation: In a rat model of ischemic stroke, JNK-IN-8 treatment suppressed neuroinflammation by inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines.[22] This effect was also mediated through the inhibition of the JNK/NF-κB pathway.[22]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and cellular effects of JNK-IN-8.
Table 1: In Vitro Inhibitory Potency of JNK-IN-8
| Target | IC50 (nM) | Assay Type | Source |
| JNK1 | 4.67 (4.7) | In vitro kinase assay | [1][8][10][14] |
| JNK2 | 18.7 | In vitro kinase assay | [1][8][10][14] |
| JNK3 | 0.98 (1) | In vitro kinase assay | [1][8][10][14] |
| MNK2 | 238 | In vitro kinase assay | [14] |
| Fms | 287 | In vitro kinase assay | [14] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Effect Measured | EC50 / IC50 (nM) | Concentration & Time | Source |
| HeLa | Inhibition of c-Jun phosphorylation | ~100 (JNK-IN-5) | Not specified | [11] |
| A375 | Inhibition of c-Jun phosphorylation | 338 | Not specified | [10] |
| HEK293-ILR1 | Inhibition of c-Jun phosphorylation | - | 0.1-3 µM for 3 hr | [1] |
| MDA-MB-231 | Inhibition of EGF-induced c-Jun phosphorylation | - | 1 µM (60% inhibition), 5 µM (80% inhibition) | [13] |
| Pancreatic Cancer Lines | Decreased cell viability | - | 5-20 µM for 24 hr | [23] |
| TNBC Cell Lines | Decreased cell viability | IC50s: 0.88-5 µM | 72 hours | [24] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
References
- 1. apexbt.com [apexbt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graylab.stanford.edu [graylab.stanford.edu]
- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 16. mdpi.com [mdpi.com]
- 17. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNKIN8 treatment alleviates lipopolysaccharideinduced acute lung ...: Ingenta Connect [ingentaconnect.com]
- 22. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: JNK-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), in a cell culture setting.
Introduction
JNK-IN-8 is a cell-permeable, irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2] It functions by covalently binding to a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding site.[3][4] This covalent modification blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, most notably c-Jun.[4][5] The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, differentiation, and inflammation, making it a key target in various diseases, including cancer and neurodegenerative disorders.[1][6][7] JNK-IN-8's high selectivity and irreversible binding make it a valuable tool for investigating the biological roles of JNK signaling.[4][8]
Physicochemical Properties of JNK-IN-8
A summary of the key physicochemical properties of JNK-IN-8 is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | [9] |
| Molecular Formula | C₂₉H₂₉N₇O₂ | [1][9][10] |
| Molecular Weight | 507.6 g/mol | [1][9][10] |
| CAS Number | 1410880-22-6 | [1][9][10] |
| Appearance | Pale-yellow powder | [1] |
| Purity | ≥ 98% | [1][10] |
| Solubility | Soluble in DMSO (≤ 85 mM) | [1][5] |
| Storage | Store as a solid at -20°C, protected from light.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months. |
Mechanism of Action
The JNK signaling cascade is a three-tiered kinase module involving a MAP3K, a MAP2K, and JNK (a MAPK).[11][12] Stress stimuli, such as cytokines and UV radiation, activate this pathway, leading to the dual phosphorylation and activation of JNK by MKK4 and MKK7.[6][11] Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which regulates gene expression related to cell survival, proliferation, and apoptosis.[6][7]
JNK-IN-8 is an irreversible inhibitor that covalently attaches to a cysteine residue within the ATP-binding pocket of JNK1, JNK2, and JNK3.[3][4] This action prevents the phosphorylation of downstream substrates like c-Jun, effectively blocking the signaling cascade.[5]
Figure 1. JNK Signaling Pathway and Inhibition by JNK-IN-8.
Quantitative Data Summary
The following tables summarize the inhibitory potency and cellular activity of JNK-IN-8 as reported in various studies.
Table 1: In Vitro Inhibitory Potency of JNK-IN-8
| Target | IC₅₀ (nM) | Reference |
| JNK1 | 4.67 (or 4.7) | [1][2][10] |
| JNK2 | 18.7 | [1][2][10] |
| JNK3 | 0.98 (or 1) | [1][2][10] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC₅₀ (nM) | Reference |
| HeLa | c-Jun Phosphorylation Inhibition | 486 | [2][13] |
| A375 | c-Jun Phosphorylation Inhibition | 338 | [2][13] |
Table 3: Exemplary Applications of JNK-IN-8 in Cell Culture
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | 0.88–5 µmol/L | 72 hours | Decreased cell viability | [3] |
| TNBC Cell Lines | 1–5 µmol/L | 72 hours | Inhibition of colony formation | [3] |
| TNBC Patient-Derived Organoids | 0.16–10 µmol/L | 5 days | Decreased cell viability | [3] |
| MDA-MB-231 (TNBC) | 1 µM, 5 µM | 30-60 minutes | Reduced EGF-induced c-Jun phosphorylation | [4] |
| Paclitaxel-Resistant MCF-7 | 10 µM | 24 hours | Suppressed migration and mesenchymal profile | [14] |
| Pancreatic Cancer Cell Lines (CFPAC-1) | 1 µM | 1 hour | JNK1 and JNK2 engagement (MIB-MS analysis) | [15] |
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving JNK-IN-8.
Figure 2. General Experimental Workflow for Using JNK-IN-8.
Protocol 1: Preparation of JNK-IN-8 Stock Solution
-
Objective: To prepare a concentrated stock solution of JNK-IN-8 for use in cell culture experiments.
-
Materials:
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of JNK-IN-8 (MW: 507.6 g/mol ) in 197 µL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can assist if needed.[5]
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C, protected from light.[1]
-
Protocol 2: General Protocol for JNK-IN-8 Treatment in Cell Culture
-
Objective: To treat cultured cells with JNK-IN-8 to inhibit JNK signaling.
-
Procedure:
-
Seed cells at the desired density in a suitable culture plate (e.g., 96-well, 6-well) and allow them to attach overnight.
-
On the day of treatment, thaw an aliquot of the JNK-IN-8 stock solution.
-
Dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired concentration immediately before adding it to the cells.[1]
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[1]
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing JNK-IN-8 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 3: Cell Viability Assay (Luminescent)
-
Objective: To assess the effect of JNK-IN-8 on cell viability. This protocol is adapted from methods used in TNBC studies.[3]
-
Materials:
-
Cells treated with JNK-IN-8 as per Protocol 2 in a 96-well plate.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer plate reader.
-
-
Procedure:
-
After the 72-hour treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 4: Western Blot Analysis of c-Jun Phosphorylation
-
Objective: To confirm the inhibitory activity of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of JNK-IN-8 (e.g., 0, 1, 5 µM) for a short duration (e.g., 30-60 minutes) prior to stimulation, if required.[4]
-
If studying stimulus-induced phosphorylation, add a known JNK activator (e.g., EGF, anisomycin) for a short period (e.g., 15-30 minutes).[4]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Collect the lysates and clear them by centrifugation at 14,000 rpm for 15 minutes at 4°C.[16]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 5: Clonogenic (Colony Formation) Assay
-
Objective: To evaluate the long-term effect of JNK-IN-8 on the ability of single cells to proliferate and form colonies.[3]
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Allow cells to attach for 24 hours.
-
Treat the cells with JNK-IN-8 or vehicle control for a defined period (e.g., 72 hours).[3]
-
After the treatment period, remove the drug-containing medium, wash with PBS, and replace it with fresh, drug-free complete medium.
-
Incubate the plates for an additional 5-10 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.
-
Wash the colonies with PBS, fix them with methanol or a 4% paraformaldehyde solution for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction relative to the vehicle control.
-
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 9. Jnk-IN-8 | C29H29N7O2 | CID 57340686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 16. selleckchem.com [selleckchem.com]
Application Notes and Protocols for JNK-IN-8 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), in preclinical mouse models. This document outlines its mechanism of action, summarizes key dosage and efficacy data, and provides detailed protocols for its application in cancer and inflammation research.
Introduction to JNK-IN-8
JNK-IN-8 is a highly selective, covalent inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2] It functions by irreversibly binding to a conserved cysteine residue within the ATP-binding site of the kinases (Cys116 in JNK1/JNK2 and Cys154 in JNK3), thereby blocking the phosphorylation of direct substrates like c-Jun.[2][3][4] Due to the central role of the JNK signaling pathway in cellular processes such as proliferation, inflammation, and apoptosis, JNK-IN-8 serves as a critical tool for investigating JNK-dependent phenomena and as a potential therapeutic agent.[1][5] Dysregulation of JNK signaling is associated with various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1]
Recent studies have also uncovered a novel, JNK-independent mechanism of action for JNK-IN-8 in triple-negative breast cancer (TNBC). In this context, JNK-IN-8 inhibits the mTOR pathway, leading to the activation of transcription factors TFEB and TFE3, which in turn promotes lysosome biogenesis and autophagy, ultimately suppressing tumor growth.[3]
Data Presentation
The following tables summarize the quantitative data for JNK-IN-8 from various preclinical studies, providing a reference for experimental design.
Table 1: JNK-IN-8 Dosages and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) PDX | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Slowed patient-derived xenograft tumor growth. | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | 2x per week | 15% Tween80 in sterile water | Enhanced FOLFOX chemotherapy efficacy and inhibited tumor growth. | [6] |
| TNBC Xenograft (MDA-MB-231) | 25 mg/kg | Not specified | Daily | 2% ethanol and 5% Tween-80 | In combination with lapatinib, significantly slowed tumor growth. | [2] |
| Acute Lung Injury (LPS-induced) | Not specified | Not specified | Not specified | Not specified | Attenuated inflammation and oxidative stress. | [7] |
| General In Vivo Model (C57BL/6 mice) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Potent JNK inhibition observed. | [8] |
| Brain Injury Model (KM mice) | 3 µg/µL | Injection | Not specified | DMSO | Reduced neuronal apoptosis. | [4] |
Table 2: In Vitro Efficacy of JNK-IN-8
| Cell Line / Model | Assay Type | Concentration Range | Key Findings | Reference |
| TNBC Cell Lines (MDA-MB-231, etc.) | Cell Viability (CellTiter-Glo) | 0.88–5 µM (72h) | Concentration-dependent decrease in cell viability. | [3] |
| TNBC Cell Lines | Clonogenic Assay | 1–5 µM (72h) | Inhibited colony formation. | [3] |
| TNBC Patient-Derived Organoids | Cell Viability (CellTiter-Glo 3D) | 0.16–10 µM (5 days) | Reduced organoid viability and led to disintegration. | [3] |
| HeLa and A375 Cells | c-Jun Phosphorylation Inhibition | EC50: 486 nM (HeLa), 338 nM (A375) | Potent inhibition of the direct JNK substrate. | [8] |
| MDA-MB-231 Cells | c-Jun Phosphorylation Inhibition | 1 µM - 5 µM | 1 µM reduced p-c-Jun by ~60%; 5 µM reduced it by ~80%. | [2] |
Table 3: JNK-IN-8 IC₅₀ Values
| Target | IC₅₀ (nM) | Reference |
| JNK1 | 4.67 | [1] |
| JNK2 | 18.7 | [1] |
| JNK3 | 0.98 | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of JNK-IN-8 for In Vivo Studies
This protocol describes the preparation of JNK-IN-8 for intraperitoneal injection in mice, adapted from methodologies used in cancer xenograft models.[2][6]
Materials:
-
JNK-IN-8 powder (e.g., MedChemExpress, Selleck Chemicals)[6][8]
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween-80
-
Polyethylene glycol 300 (PEG300) (Optional)
-
Sterile 0.9% Saline or ddH₂O
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Prepare a high-concentration stock solution of JNK-IN-8 in DMSO. For example, to make a 10 mM stock, dissolve 1 mg of JNK-IN-8 (MW: 507.6 g/mol ) in 197 µL of DMSO.[1]
-
Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[4]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution Formulation for Injection:
-
Method A (Tween-80/Saline):
-
For a final dose of 30 mg/kg in a 20g mouse (0.6 mg dose), dilute the DMSO stock solution.
-
Prepare a vehicle solution of 15% Tween-80 in sterile water.[6]
-
Add the required volume of JNK-IN-8 DMSO stock to the vehicle and vortex thoroughly to create a stable emulsion/solution.
-
The final concentration of DMSO in the injected volume should be kept low (ideally <5%) to avoid toxicity.
-
-
Method B (DMSO/PEG300/Tween-80/ddH₂O):
-
For a 1 mL working solution, add 50 µL of a 40 mg/mL DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[8]
-
Adjust volumes proportionally based on the required final concentration and number of animals.
-
-
-
Administration:
-
Administer the freshly prepared JNK-IN-8 solution to mice via intraperitoneal (i.p.) injection using an appropriate gauge needle (e.g., 27G).
-
The injection volume is typically 100-200 µL for an adult mouse.
-
Always include a vehicle-only control group in the experimental design.
-
Protocol 2: Western Blotting for JNK Pathway Inhibition (p-c-Jun)
This protocol is for assessing the pharmacodynamic effect of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Treated cells or homogenized tumor tissue
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-p-JNK, anti-JNK, anti-β-actin (loading control)[7]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation:
-
Lyse cells or homogenized tissue in ice-cold lysis buffer.
-
Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-c-Jun) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., β-actin) to normalize the data. A significant decrease in the p-c-Jun/total c-Jun ratio indicates successful JNK inhibition.[3]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of JNK-IN-8 and a typical experimental workflow.
Caption: JNK-IN-8 mechanism of action.
Caption: In vivo experimental workflow.
Caption: Dual mechanisms of JNK-IN-8 in TNBC.
References
- 1. stemcell.com [stemcell.com]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively.[1][2] It functions by covalently binding to a conserved cysteine residue (Cys154) in the ATP-binding pocket of the JNKs.[1] This irreversible binding makes JNK-IN-8 a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway, which is implicated in various cellular processes including inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK pathway has been linked to several diseases, including cancer and neurodegenerative disorders.[3] These application notes provide detailed protocols for the solubilization, preparation, and application of JNK-IN-8 in both in vitro and in vivo experimental settings.
Data Presentation
JNK-IN-8 Solubility
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 100 mg/mL[1][2] | ~197 mM | Use fresh, anhydrous DMSO as the compound is moisture-sensitive.[1] |
| Ethanol | Insoluble[1] | - | Not a suitable solvent. |
| Water | Insoluble[1] | - | Not a suitable solvent for direct dissolution. |
In Vivo Formulation Example
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Vehicle |
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.93 mM).[2] It is recommended to prepare this solution fresh for each experiment.
Experimental Protocols
Preparation of JNK-IN-8 Stock Solution for In Vitro Use
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of JNK-IN-8 (Molecular Weight: 507.59 g/mol ) in 197 μL of fresh, anhydrous DMSO.[3]
-
Dissolution: Gently warm the vial at 37°C for 10 minutes and vortex or sonicate briefly to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
In Vitro Cell-Based Assay Protocol: Inhibition of c-Jun Phosphorylation
This protocol describes the assessment of JNK-IN-8's inhibitory activity on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture: Plate cells (e.g., HeLa or A375) in a suitable culture vessel and grow to the desired confluency.
-
Pre-treatment: Treat the cells with varying concentrations of JNK-IN-8 (e.g., 0.1 to 10 μM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[3]
-
Stimulation (Optional): To induce JNK pathway activation, cells can be stimulated with an appropriate agonist, such as anisomycin or UV radiation, for a specific duration.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.
Preparation of JNK-IN-8 for In Vivo Administration
This protocol provides an example of how to prepare JNK-IN-8 for intraperitoneal (i.p.) injection in mice.
-
Stock Solution: Prepare a concentrated stock solution of JNK-IN-8 in DMSO (e.g., 40 mg/mL).[1]
-
Vehicle Preparation: Prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.
-
Final Formulation:
-
Administration: The final solution should be prepared fresh on the day of use and administered to the animals at the desired dosage (e.g., 10-20 mg/kg).[1][6]
Mandatory Visualizations
Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: General experimental workflow for using JNK-IN-8.
References
applications of JNK-IN-8 in cancer research
JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a significant tool in cancer research. Its application spans from elucidating fundamental signaling pathways to preclinical studies demonstrating its potential as a standalone or combination therapeutic agent. This document provides detailed application notes, protocols, and data related to the use of JNK-IN-8 in oncology research.
Application Notes
Introduction to JNK Signaling in Cancer
The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating critical cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulated JNK signaling is associated with the development and progression of numerous cancers, including breast, pancreatic, lung, and skin cancers.[1][3] The JNK pathway can have dual roles; sustained activation is often linked to apoptosis, while transient activation can promote cell survival and proliferation.[3] This context-dependent function makes JNK a compelling, albeit complex, therapeutic target.
JNK-IN-8: A Covalent JNK Inhibitor
JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[2][4] It functions by covalently binding to a specific cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) located near the ATP-binding site, thereby blocking the kinase activity.[5] Its primary mechanism of action is the inhibition of the phosphorylation of its key substrate, c-Jun, a component of the AP-1 transcription factor complex.[4][6] This inhibition disrupts downstream signaling pathways that contribute to cancer cell survival and proliferation.
Key Applications in Cancer Research
-
Triple-Negative Breast Cancer (TNBC): JNK-IN-8 has shown significant anti-tumor effects in TNBC, a particularly aggressive breast cancer subtype.[5]
-
Direct Cytotoxicity: As a single agent, it reduces cell viability, suppresses colony formation, and inhibits the growth of patient-derived organoids.[2][5] In vivo, it slows the growth of patient-derived xenograft (PDX) and syngeneic tumors.[5]
-
Novel Mechanism: Research has revealed that JNK-IN-8 can induce lysosome biogenesis and autophagy by promoting the nuclear translocation of transcription factors TFEB and TFE3, a mechanism that appears to be independent of its JNK inhibition activity.[5]
-
Combination Therapy: JNK-IN-8 sensitizes TNBC cells to the EGFR/HER2 inhibitor lapatinib.[1][6] This combination synergistically decreases cell viability by promoting apoptosis through the accumulation of reactive oxygen species (ROS).[6][7] The proposed mechanism involves the joint inhibition of AP-1, NFκB, and Nrf2 transcriptional activities, which disrupts the cancer cell's antioxidant response.[6][7]
-
-
Pancreatic Ductal Adenocarcinoma (PDAC): JNK signaling is a component of chemotherapy resistance in PDAC.
-
Chemosensitization: JNK-IN-8 enhances the efficacy of standard-of-care chemotherapy regimens like 5-FU/FOLFOX.[8][9] Studies in patient-derived organoids and xenograft models show that combining JNK-IN-8 with FOLFOX leads to greater tumor growth inhibition than either agent alone.[8][9] This effect is linked to the drug's ability to inhibit FOLFOX-induced JNK-JUN activation, which otherwise contributes to chemoresistance.[8]
-
-
Other Cancers:
-
Colorectal Cancer: JNK-IN-8 can overcome PD-L1-mediated resistance to chemotherapy, promoting apoptosis in colorectal cancer organoids.[2][4]
-
B-cell Acute Lymphoblastic Leukemia (B-ALL): In BCR-ABL-positive B-ALL, the JNK pathway is abnormally activated.[10] JNK-IN-8, in combination with the tyrosine kinase inhibitor dasatinib, markedly improves the survival of mice with B-ALL compared to dasatinib alone.[10]
-
Cervical Cancer: JNK signaling is implicated in the motility and metastasis of cervical cancer cells. JNK inhibitors, including JNK-IN-8, can block the expression of KIF2A, a key protein in this process.[10]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC50 Value |
| JNK1 | 4.67 nM |
| JNK2 | 18.7 nM |
| JNK3 | 0.98 nM |
| Source: Data compiled from STEMCELL Technologies.[2][4] |
Table 2: Summary of JNK-IN-8 Applications in Cancer Models
| Cancer Type | Model | Treatment | Concentration / Dose | Key Findings |
| TNBC | Cell Lines (MDA-MB-231, etc.) | JNK-IN-8 (Single Agent) | 0.88 - 5 µM | Decreased cell viability and colony formation.[5] |
| TNBC | Patient-Derived Xenograft (PDX) | JNK-IN-8 (Single Agent) | 20 mg/kg (IP) | Slowed tumor growth; reduced Ki-67 and p-c-Jun levels.[5] |
| TNBC | Cell Lines (MDA-MB-231) | JNK-IN-8 + Lapatinib | 5 µM JNK-IN-8 | Synergistic decrease in cell viability; increased apoptosis.[6] |
| Pancreatic Cancer | Patient-Derived Organoids | JNK-IN-8 + FOLFOX | Dose-range | Enhanced FOLFOX-induced tumor growth inhibition.[9] |
| Colorectal Cancer | Organoids | JNK-IN-8 | Not Specified | Promoted apoptosis and reduced clonogenic survival.[4] |
| B-ALL | Mouse Model | JNK-IN-8 + Dasatinib | Not Specified | Markedly improved survival compared to dasatinib alone.[10] |
Visualizations
Signaling Pathways and Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. stemcell.com [stemcell.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 9. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK-IN-8 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
JNK-IN-8: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), in the context of neurodegenerative disease research. JNK signaling is a critical pathway implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Dysregulated JNK activity contributes to neuronal apoptosis, neuroinflammation, and the accumulation of pathological protein aggregates.[1][2][3] JNK-IN-8 offers a valuable tool for investigating the therapeutic potential of JNK inhibition in preclinical models of these devastating diseases.
Mechanism of Action: JNK-IN-8 is an irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with high affinity, particularly for JNK3, which is predominantly expressed in the brain.[2][3] It covalently binds to a conserved cysteine residue within the ATP-binding site of the kinases, thereby blocking their activity and downstream signaling cascades.[4] This inhibition prevents the phosphorylation of key substrates like c-Jun, which plays a central role in apoptosis and inflammatory gene expression.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency of JNK-IN-8 and its in vivo efficacy in a relevant model of neurological disease. While direct quantitative data for JNK-IN-8 in specific neurodegenerative disease models is emerging, the data from an ischemic stroke model, which shares common neuroinflammatory pathways, demonstrates its potent anti-inflammatory and neuroprotective effects.
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC₅₀ (nM) |
| JNK1 | 4.67[2][3] |
| JNK2 | 18.7[2][3] |
| JNK3 | 0.98[2][3] |
Table 2: In Vivo Efficacy of JNK-IN-8 in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | Vehicle Control | JNK-IN-8 Treated | Percentage Change |
| Behavioral Outcomes | |||
| Modified Neurological Severity Score (mNSS) | 12.5 ± 1.5 | 8.5 ± 1.3 | ↓ 32%[1][5][6] |
| Foot-fault Test (errors) | 10.8 ± 1.2 | 5.2 ± 0.9 | ↓ 51.9%[1][5][6] |
| Neuroinflammation Markers | |||
| TNF-α (pg/mg protein) | ~150 | ~90 | ↓ ~40%[1][5] |
| IL-1β (pg/mg protein) | ~120 | ~70 | ↓ ~41.7%[1][5] |
| IL-6 (pg/mg protein) | ~180 | ~100 | ↓ ~44.4%[1][5] |
| Microglia Activation (Iba-1 staining) | Significant activation | Significantly inhibited | -[5][7] |
| JNK Pathway Inhibition | |||
| Phosphorylated-JNK (p-JNK) level | Increased | Significantly attenuated | -[1][5][7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol is designed to assess the protective effects of JNK-IN-8 against neurotoxicity in a primary neuronal culture model.
1. Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
JNK-IN-8 (stock solution in DMSO)
-
Neurotoxin (e.g., Amyloid-beta 1-42 oligomers, MPP+)
-
MTT or LDH assay kit
-
Phosphate-buffered saline (PBS)
-
96-well plates
2. Procedure:
-
Plate primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
Prepare working solutions of JNK-IN-8 in culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Pre-treat the neurons with JNK-IN-8 or vehicle (DMSO) for 2 hours.
-
Introduce the neurotoxin to the desired final concentration.
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
In Vivo Efficacy Study in a Parkinson's Disease Mouse Model (Adapted from MPTP models)[8][9]
This protocol describes a representative in vivo study to evaluate the neuroprotective effects of JNK-IN-8 in the MPTP-induced mouse model of Parkinson's disease.
1. Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard housing conditions with ad libitum access to food and water.
2. MPTP Administration:
-
Prepare a solution of MPTP-HCl in saline.
-
Administer MPTP (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day.[8]
3. JNK-IN-8 Treatment:
-
Prepare a formulation of JNK-IN-8 suitable for i.p. injection. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer JNK-IN-8 (e.g., 10-25 mg/kg) or vehicle i.p. starting 24 hours after the first MPTP injection and continue once daily for 7-14 days.
4. Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance at baseline and at the end of the treatment period.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
5. Post-mortem Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains for histological and biochemical analysis.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and for Iba-1 to assess microgliosis.
-
Western Blot: Analyze the levels of p-JNK, p-c-Jun, and inflammatory markers in brain tissue homogenates.
-
ELISA: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain lysates.[9]
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model (Adapted from 5xFAD models)[11]
This protocol outlines a potential in vivo study to assess the therapeutic effects of JNK-IN-8 in a transgenic mouse model of Alzheimer's disease.
1. Animals and Housing:
-
5xFAD transgenic mice and wild-type littermates (e.g., 3-6 months of age).
-
Standard housing conditions.
2. JNK-IN-8 Treatment:
-
Prepare JNK-IN-8 for i.p. administration as previously described.
-
Administer JNK-IN-8 (e.g., 10-25 mg/kg) or vehicle i.p. daily for a period of 4-8 weeks.
3. Behavioral Assessment:
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Y-Maze: Assess short-term working memory.
4. Post-mortem Analysis:
-
Immunohistochemistry/ELISA: Quantify amyloid-beta plaque load (using antibodies like 6E10) and phosphorylated tau levels (using antibodies like AT8).
-
Western Blot: Measure levels of p-JNK, p-c-Jun, synaptic markers (e.g., synaptophysin, PSD-95), and inflammatory proteins.
-
ELISA: Measure levels of pro-inflammatory cytokines in brain homogenates.[9]
These application notes and protocols provide a framework for investigating the role of JNK-IN-8 in neurodegenerative disease models. Researchers should optimize these protocols based on their specific experimental goals and animal models.
References
- 1. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke | bioRxiv [biorxiv.org]
- 7. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK-mediated induction of cyclooxygenase 2 is required for neurodegeneration in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: JNK-IN-8 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNK-IN-8 in their experiments.
Troubleshooting Guide
Question: I am not observing the expected inhibition of JNK signaling after treating my cells with JNK-IN-8. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Integrity and Storage: JNK-IN-8 is a covalent inhibitor and its stability is crucial.
-
Storage: Ensure the compound has been stored correctly at -20°C in powder form and protected from light.[1][2] Stock solutions in DMSO should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1][2]
-
Fresh Preparation: It is recommended to prepare fresh stock solutions before use.[2] The stability of JNK-IN-8 in solution over long periods is not extensively reported.[2]
-
-
Experimental Concentration and Duration:
-
Concentration: The effective concentration of JNK-IN-8 can vary between cell lines. While it has low nanomolar IC50 values in enzymatic assays, cellular effective concentrations (EC50) for inhibiting c-Jun phosphorylation are higher, typically in the range of 300-500 nM.[1][3] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Treatment Time: The covalent binding of JNK-IN-8 is time-dependent. Ensure you are incubating the cells with the inhibitor for a sufficient duration. For example, in some studies, pre-treatment for at least 3 hours was used.[4]
-
-
Cellular Context:
-
JNK Expression Levels: The expression levels of JNK isoforms (JNK1, JNK2, and JNK3) can vary between cell types. Confirm that your cells express the JNK isoform relevant to your experimental question.
-
Upstream Activation: Ensure that the JNK pathway is being robustly activated in your experimental setup (e.g., by using a known stimulus like UV irradiation, cytokines, or growth factors) to observe a clear inhibitory effect.[5][6][7]
-
-
Verification of JNK Inhibition:
Question: I am observing significant off-target effects or unexpected cellular phenotypes. What could be the cause?
Answer:
While JNK-IN-8 is highly selective for JNK kinases, off-target effects can occur, especially at higher concentrations.
-
mTOR Inhibition: JNK-IN-8 has been reported to inhibit the mTOR signaling pathway independently of its effect on JNK.[9] This can lead to downstream effects on autophagy and lysosome biogenesis.[9] If you observe phenotypes related to these processes, consider investigating the phosphorylation status of mTOR targets like 4E-BP1.[9]
-
Concentration-Dependent Effects: Off-target effects are more likely at higher concentrations. Use the lowest effective concentration of JNK-IN-8 that provides significant JNK inhibition in your system.
-
Control Experiments: To confirm that the observed phenotype is due to JNK inhibition, consider using a structurally different JNK inhibitor as a control or employing genetic approaches like siRNA or CRISPR to knockdown JNK expression.
Question: I am having issues with the solubility of JNK-IN-8.
Answer:
JNK-IN-8 has low solubility in aqueous media.[2]
-
Solvent: The recommended solvent is DMSO.[1][2][4] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Stock Concentration: High concentration stock solutions (e.g., ≥ 100 mg/mL) can be prepared in DMSO.[1][3]
-
Preparation: To aid dissolution, you can gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[4]
-
Working Solution: When preparing the final working solution in cell culture media, dilute the DMSO stock solution immediately before use to minimize precipitation. The final DMSO concentration in the culture medium should generally be kept below 0.1% to avoid solvent-induced toxicity.[2]
Frequently Asked Questions (FAQs)
What is the mechanism of action of JNK-IN-8?
JNK-IN-8 is an irreversible and covalent inhibitor of the c-Jun N-terminal kinases (JNKs).[1] It specifically forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located in the ATP-binding site of the kinases.[9] This covalent modification blocks the substrate-binding ability of JNKs, thereby inhibiting their activity.[4]
What are the IC50 values for JNK-IN-8?
The in vitro half-maximal inhibitory concentrations (IC50) for JNK-IN-8 are:
What are the recommended storage conditions for JNK-IN-8?
-
Powder: Store at -20°C for up to 3 years.[3] It is advisable to store it with a desiccant and away from direct light.[2]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (JNK1) | 4.7 nM | [1][2][3] |
| IC50 (JNK2) | 18.7 nM | [1][2][3] |
| IC50 (JNK3) | 0.98 - 1 nM | [1][2][3] |
| Cellular EC50 (c-Jun phosphorylation inhibition in HeLa cells) | 486 nM | [1][3] |
| Cellular EC50 (c-Jun phosphorylation inhibition in A375 cells) | 338 nM | [1][3] |
| Solubility in DMSO | ≥ 100 mg/mL (197.01 mM) | [1][3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | [3] |
Experimental Protocols
Western Blotting for Phospho-c-Jun
This protocol is a general guideline for assessing JNK-IN-8 activity by measuring the phosphorylation of its substrate, c-Jun.
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Pre-treat cells with the desired concentrations of JNK-IN-8 (e.g., 0.1 - 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 3 hours).
-
Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV-C, or growth factors) for the indicated time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a general method to assess the effect of JNK-IN-8 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Cell Treatment: The following day, treat the cells with a serial dilution of JNK-IN-8 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[9]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value for cell viability.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: General experimental workflow for testing the efficacy of JNK-IN-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
preventing JNK-IN-8 precipitation in media
Welcome to the technical support center for JNK-IN-8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use JNK-IN-8 in their experiments and prevent common issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), targeting JNK1, JNK2, and JNK3.[1][2][3] It works by forming a covalent bond with a conserved cysteine residue (Cys154 in JNK1) within the ATP-binding site of the JNKs.[4] This binding induces a conformational change that blocks the substrate from accessing the kinase, thereby inhibiting its activity.[4] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress stimuli like cytokines, UV irradiation, and heat shock.[5] They play crucial roles in T cell differentiation, apoptosis, and inflammatory responses.[5]
Q2: What are the solubility properties of JNK-IN-8?
JNK-IN-8 is highly soluble in dimethyl sulfoxide (DMSO) but has low solubility in aqueous media and is considered insoluble in water.[1][4] It is crucial to prepare a concentrated stock solution in DMSO before diluting it into your aqueous cell culture medium.
Q3: What is the recommended solvent and storage condition for JNK-IN-8 stock solutions?
The recommended solvent for preparing JNK-IN-8 stock solutions is high-purity, anhydrous DMSO.[6] Stock solutions can be stored at -20°C for several months or at -80°C for up to two years.[2][4] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[1]
Q4: What are the typical working concentrations for JNK-IN-8 in cell culture?
The effective concentration of JNK-IN-8 can vary depending on the cell line and experimental conditions. However, studies have shown inhibition of c-Jun phosphorylation in HeLa and A375 cells with EC50 values of 486 nM and 338 nM, respectively.[2][6] A common working concentration used in various cell-based assays is in the range of 0.1 to 10 µM.[4][7]
Troubleshooting Guide: Preventing JNK-IN-8 Precipitation in Media
Precipitation of JNK-IN-8 upon addition to cell culture media is a common issue that can significantly impact experimental results. The following guide provides a systematic approach to troubleshoot and prevent this problem.
Issue: JNK-IN-8 precipitates out of solution when added to my cell culture medium.
Potential Causes and Solutions:
-
Cause 1: Low Solubility in Aqueous Media. JNK-IN-8 has poor solubility in aqueous solutions like cell culture media.[1]
-
Solution: Always prepare a high-concentration stock solution in 100% DMSO. This stock solution should then be diluted to the final working concentration directly in the pre-warmed cell culture medium.
-
-
Cause 2: Shock Precipitation. Rapidly adding the DMSO stock to the aqueous media can cause the compound to crash out of solution.
-
Solution: Add the JNK-IN-8 DMSO stock to the media dropwise while gently vortexing or swirling the media. This gradual introduction helps to ensure proper mixing and dispersion.
-
-
Cause 3: High Final DMSO Concentration. While DMSO is an excellent solvent for JNK-IN-8, high concentrations can be toxic to cells and can also affect the solubility of other media components.
-
Solution: Aim for a final DMSO concentration in your culture medium that is at or below 0.1% to minimize toxicity and potential precipitation issues.[1]
-
-
Cause 4: Interaction with Media Components. Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and reduce its solubility.
-
Solution: If you suspect serum interaction, try adding the JNK-IN-8 to serum-free media first, allow it to dissolve completely, and then add the serum. Alternatively, perform a trial with reduced serum concentrations.
-
-
Cause 5: Incorrect Stock Solution Preparation. If the initial stock solution is not fully dissolved, it will lead to immediate precipitation upon dilution.
-
Solution: To ensure your JNK-IN-8 is fully dissolved in DMSO, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4]
-
Data Presentation: JNK-IN-8 Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 25.4 mg/mL | [4] |
| ≤ 85 mM | [1] | |
| ≥ 100 mg/mL | [2] | |
| Solubility in Ethanol | ≥ 9.24 mg/mL (with gentle warming) | [4] |
| Solubility in Water | Insoluble | [4] |
| Recommended Stock Solvent | Anhydrous DMSO | [6] |
| Stock Solution Storage | -20°C (months) or -80°C (up to 2 years) | [2][4] |
| Recommended Final DMSO % | ≤ 0.1% | [1] |
Experimental Protocols
Protocol 1: Preparation of JNK-IN-8 Stock Solution
-
Weighing: Accurately weigh the desired amount of JNK-IN-8 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, you can resuspend 1 mg of JNK-IN-8 in 197 µL of DMSO.[1]
-
Dissolution: Gently vortex the tube to mix. To aid dissolution, you can warm the tube at 37°C for 10 minutes or sonicate in an ultrasonic bath.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of JNK-IN-8 into Cell Culture Media
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of JNK-IN-8 stock solution needed to achieve your final desired concentration in the media. Ensure the final DMSO concentration remains at or below 0.1%.
-
Gradual Addition: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the JNK-IN-8 stock solution dropwise.
-
Mix Thoroughly: Continue to mix the media gently for a few seconds to ensure the inhibitor is evenly dispersed.
-
Immediate Use: Use the freshly prepared JNK-IN-8-containing media immediately for your cell culture experiments.[1]
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress.[8] Activation of this pathway is initiated by various stress stimuli, leading to a three-tiered kinase cascade that ultimately results in the phosphorylation and activation of JNK.[9] Activated JNK then phosphorylates several downstream targets, including the transcription factor c-Jun, which regulates the expression of genes involved in processes like apoptosis, inflammation, and cell proliferation.[5][8]
Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.
Experimental Workflow for Preparing JNK-IN-8 Working Solution
This workflow outlines the key steps to correctly prepare a JNK-IN-8 working solution for cell culture experiments, designed to minimize the risk of precipitation.
Caption: Workflow for preparing JNK-IN-8 working solution.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The cJUN NH2-terminal kinase (JNK) signaling pathway promotes genome stability and prevents tumor initiation | eLife [elifesciences.org]
JNK-IN-8 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of JNK-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
A1: JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK1, JNK2, and JNK3.[1][2] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrate, c-Jun.[3] Dysregulation of the JNK signaling pathway is associated with various diseases, including cancer and inflammatory disorders.[1][2]
Q2: What are the recommended solvent and storage conditions for JNK-IN-8?
A2: JNK-IN-8 is a pale-yellow powder that is stable at -20°C as supplied.[1] For long-term storage, it is recommended to store it with a desiccant and away from direct light.[1] JNK-IN-8 has low solubility in aqueous media.[1] Therefore, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[1] It is advisable to prepare the stock solution fresh before use and to aliquot it into working volumes to avoid repeated freeze-thaw cycles.[1] The stability of JNK-IN-8 in solution has not been extensively reported, but storage in DMSO at -20°C is a general recommendation.[1]
Q3: What is the optimal concentration of JNK-IN-8 to use in a cytotoxicity assay?
A3: The optimal concentration of JNK-IN-8 will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, concentrations ranging from 0.1 µM to 20 µM have been used in various studies.[4] For example, in triple-negative breast cancer (TNBC) cell lines, a decrease in cell viability was observed in a concentration-dependent manner with JNK-IN-8.[5]
Q4: What are the known off-target effects of JNK-IN-8?
A4: While JNK-IN-8 is considered highly selective for JNK kinases, some potential off-target effects have been reported.[3][6] For instance, at higher concentrations, it may affect the mTOR signaling pathway.[5] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Quantitative Data
The following tables summarize the inhibitory activity of JNK-IN-8 against JNK isoforms and its cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Activity of JNK-IN-8 against JNK Isoforms
| Kinase | IC50 (nM) |
| JNK1 | 4.67[1][2] |
| JNK2 | 18.7[1][2] |
| JNK3 | 0.98[1][2] |
Table 2: Cellular Activity of JNK-IN-8 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| HeLa | Cervical Cancer | c-Jun Phosphorylation | EC50 | 486 nM | [6][7] |
| A375 | Melanoma | c-Jun Phosphorylation | EC50 | 338 nM | [6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Decrease | Concentration-dependent | [5] |
| HCC1806 | Triple-Negative Breast Cancer | Cell Viability | Decrease | Concentration-dependent | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cell Growth Inhibition | Synergy with FOLFOX | Not specified | [8][9][10] |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
JNK-IN-8 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of JNK-IN-8 in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is below 0.1%.
-
Remove the old medium from the wells and add the medium containing different concentrations of JNK-IN-8 or vehicle (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
JNK-IN-8 stock solution (in DMSO)
-
LDH cytotoxicity detection kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of JNK-IN-8 or vehicle control for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
JNK-IN-8 stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with JNK-IN-8 or vehicle control for the desired duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants for analysis.
Visualizations
JNK Signaling Pathway and JNK-IN-8 Inhibition
Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
Experimental Workflow for JNK-IN-8 Cytotoxicity Assessment
Caption: A typical workflow for assessing the cytotoxicity of JNK-IN-8.
Troubleshooting Logic for JNK-IN-8 Experiments
Caption: A logical guide for troubleshooting common issues in JNK-IN-8 experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI Insight - Citations to Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 9. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
improving JNK-IN-8 efficacy in vivo
Welcome to the technical support center for JNK-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of JNK-IN-8 and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases JNK1, JNK2, and JNK3.[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located in the ATP-binding site of the kinases.[3][4] This covalent modification blocks the substrate-binding ability of the JNKs, thereby inhibiting their activity.[1] The primary downstream effect used to monitor its activity is the inhibition of c-Jun phosphorylation.[1][2]
Q2: What are the reported IC50 values for JNK-IN-8?
JNK-IN-8 exhibits nanomolar potency against the JNK isoforms. The specific inhibitory concentrations can vary slightly between studies, but representative values are summarized below.
| Target | Assay Type | Inhibitory Concentration | Reference |
| JNK1 | Biochemical | IC50: 4.67 nM - 4.7 nM | [2][5] |
| JNK2 | Biochemical | IC50: 18.7 nM | [2][5] |
| JNK3 | Biochemical | IC50: 0.98 nM - 1 nM | [2][5] |
| p-c-Jun (HeLa cells) | Cellular | EC50: 486 nM | [2] |
| p-c-Jun (A375 cells) | Cellular | EC50: 338 nM | [2] |
Q3: JNK-IN-8 is described as highly selective. What does the kinase profiling data show?
Kinase selectivity profiling has established JNK-IN-8 as a highly specific inhibitor.[1] In a screen against 400 kinases, it was found to be specific for JNK1, JNK2, and JNK3.[1] When tested in live cells, it primarily bound to JNK isoforms.[6] A Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) analysis in pancreatic cancer cells treated with 1 µM JNK-IN-8 showed that out of 218 detected kinases, only JNK1 and JNK2 levels were significantly decreased, indicating extremely high specificity.[7][8]
JNK Signaling Pathway Overview
The following diagram illustrates the canonical JNK signaling cascade and the point of inhibition by JNK-IN-8. Stress signals lead to the sequential activation of MAP3Ks and MAP2Ks (MKK4/7), which in turn phosphorylate and activate JNK.[9] Activated JNK then translocates to the nucleus to regulate transcription factors like c-Jun.[9]
Troubleshooting Guide: Poor In Vivo Efficacy
This guide addresses the most common challenge reported by researchers: suboptimal or inconsistent efficacy of JNK-IN-8 in animal models.
Q4: My in vivo study with JNK-IN-8 is not showing the expected tumor growth inhibition. What are the first things to check?
Lack of in vivo efficacy is often linked to issues with formulation, dosing, or target engagement. Follow this troubleshooting workflow:
Q5: How can I improve the formulation of JNK-IN-8 for in vivo administration?
JNK-IN-8 has low solubility in aqueous media, which is a critical hurdle for achieving effective in vivo concentrations.[5] Most kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) class II or IV, characterized by poor solubility.[10][11]
Troubleshooting Steps & Recommendations:
-
Vehicle Selection: Avoid simple aqueous suspensions. A multi-component vehicle is usually required.
-
Co-solvents: Start with a base solvent like DMSO (final concentration should be <10% to avoid toxicity) and dilute into a more biocompatible vehicle.[5]
-
Commonly Used Excipients: Consider vehicles containing PEG300/400, Propylene Glycol, Tween 80, or Solutol HS-15.[12] These surfactants and polymers can help create stable solutions or micellar formulations.[12][13]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption.[12]
-
-
Preparation Technique:
Q6: What dosing regimens have been successfully used for JNK-IN-8 in vivo?
The optimal dose and schedule are model-dependent. Further pharmacokinetic and pharmacodynamic studies are often needed to determine the ideal regimen.[4] However, published studies provide a good starting point.
| Cancer Model | Dose & Route | Schedule | Key Finding | Reference |
| Pancreatic (PDX) | 30 mg/kg, i.p. | Twice a week | Well-tolerated; inhibited p-JUN. Efficacy varied by model. | [8] |
| TNBC (MDA-MB-231) | 25 mg/kg | Daily (assumed) | Synergized with lapatinib to slow tumor growth. | [4] |
| TNBC (PDX) | 20 mg/kg | Daily (assumed) | Significantly slowed tumor growth vs. vehicle. | [14] |
Recommendation: Start with a dose in the 20-30 mg/kg range and assess both efficacy and animal tolerance (e.g., weight loss). The key is to confirm that your chosen regimen leads to sustained inhibition of p-c-Jun in the tumor tissue.[7]
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Xenograft Efficacy Study
This protocol provides a framework for testing JNK-IN-8 in a subcutaneous xenograft model.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., TNBC or pancreatic) under standard conditions.
-
Implantation: Inject ~1-5 million cells subcutaneously into the flank of immunocompromised mice.[4]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 80-100 mm³.[4]
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, JNK-IN-8).
-
Drug Administration: Prepare JNK-IN-8 in an appropriate vehicle immediately before use. Administer via the chosen route (e.g., intraperitoneal injection).[8]
-
Monitoring: Measure tumor dimensions with calipers and calculate volume (e.g., Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.
-
Endpoint & Analysis: When tumors reach the predetermined endpoint, euthanize the animals. Excise tumors for pharmacodynamic (PD) analysis (Western blot) and perform statistical analysis on tumor growth data.[4][14]
Protocol 2: Western Blot for Phospho-c-Jun (Pharmacodynamic Marker)
Confirming target engagement is crucial. A reduction in the phosphorylation of c-Jun at Serine 63 or Serine 73 is the most direct readout of JNK-IN-8 activity in vivo.[1][4]
Methodology:
-
Lysate Preparation: Snap-freeze tumor tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Re-probing: Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure observed changes are due to phosphorylation status and not total protein levels.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 9. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. researchgate.net [researchgate.net]
JNK-IN-8 Technical Support Center: Optimizing Treatment Duration
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal treatment duration of JNK-IN-8 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNK-IN-8, and how does it influence the required treatment time?
A1: JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2 and Cys154 in JNK3) located in the ATP-binding pocket of the kinase.[4][5][6] This irreversible binding permanently inactivates the enzyme.
Unlike reversible inhibitors, the duration of JNK-IN-8's effect is not solely dependent on its half-life in the culture medium. Instead, the inhibition persists until the cell synthesizes new JNK protein. This covalent mechanism means that shorter treatment times may be sufficient to achieve sustained inhibition of JNK signaling, as the inhibitor does not need to be continuously present to maintain its effect.[7]
Q2: I am starting a new experiment. What is a good starting concentration and duration for JNK-IN-8 treatment?
A2: The optimal conditions are highly dependent on the cell type and the experimental endpoint.
-
For Signaling Studies (e.g., inhibiting c-Jun phosphorylation): A short incubation time is generally sufficient. Published data shows significant inhibition of the JNK substrate c-Jun within 30 minutes to 3 hours.[5][7] A starting concentration of 1 µM is often recommended for potent pathway inhibition.[6]
-
For Phenotypic Assays (e.g., cell viability, apoptosis, colony formation): Longer treatment durations are typically required. Experiments measuring cell viability are often conducted over 72 hours, while organoid growth inhibition can be assessed over 120 hours (5 days).[4]
It is strongly recommended to perform a preliminary time-course and dose-response experiment to determine the optimal conditions for your specific model system.[8]
Q3: My cells are not responding to JNK-IN-8 as expected. What are some common troubleshooting steps related to treatment duration?
A3: If you observe a weaker-than-expected effect, consider the following:
-
Inhibitor Preparation and Stability: JNK-IN-8 should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] For cell culture, dilute the stock solution into your medium immediately before use.[2]
-
Insufficient Incubation Time for Phenotypic Effects: Cellular responses like apoptosis or a significant reduction in viability take time to develop. If a 24-hour treatment shows no effect, consider extending the duration to 48, 72, or even 120 hours, particularly for slow-growing cells or 3D culture models like organoids.[4]
-
Cell-Type Specific Sensitivity: Different cell lines can have varying levels of dependence on the JNK pathway and may require different concentrations or incubation times to elicit a response.[8]
-
Target Engagement vs. Downstream Effect: While JNK-IN-8 can inhibit its target kinase rapidly, the downstream biological consequence may have a significant delay. Confirm target engagement first by assessing the phosphorylation of a direct JNK substrate like c-Jun via Western blot before moving to longer-term phenotypic assays.[7]
-
Potential Off-Target Effects: Be aware that at higher concentrations or with very long incubation times, JNK-IN-8 may exhibit off-target effects, such as the inhibition of mTOR signaling, which occurs independently of its action on JNK.[4]
Data Summary: Recommended Treatment Durations for JNK-IN-8
The following table summarizes typical treatment durations and concentrations from published literature for various experimental applications.
| Experimental Assay | Typical Duration | Typical Concentration Range | Cell Type(s) Example |
| Inhibition of c-Jun Phosphorylation | 30 minutes - 3 hours | 0.1 µM - 5 µM | HeLa, A375, MDA-MB-231, HEK293 |
| Cell Viability / Proliferation Assays | 72 hours | 0.88 µM - 10 µM | Triple-Negative Breast Cancer (TNBC) cell lines |
| Clonogenic (Colony Formation) Assays | 72 hours (followed by 5-7 day recovery) | 1 µM - 5 µM | TNBC cell lines |
| Patient-Derived Organoid (PDO) Growth Assays | 120 hours (5 days) | 0.16 µM - 10 µM | TNBC PDOs |
| NFκB Transcriptional Activity | 12 - 48 hours | 5 µM | MDA-MB-231 |
Data compiled from multiple sources.[1][4][5][7]
Key Experimental Protocols
Protocol 1: Determining Optimal JNK-IN-8 Incubation Time via Western Blot for p-c-Jun Inhibition
This protocol helps determine the minimum time required for JNK-IN-8 to inhibit its direct downstream target, c-Jun.
-
Cell Preparation: Seed cells (e.g., HeLa, A375) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal JNK activity, you may serum-starve the cells for 18 hours prior to treatment.[8]
-
Inhibitor Pre-treatment: Treat cells with your chosen concentration of JNK-IN-8 (e.g., 1 µM) for various durations (e.g., 0, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
JNK Pathway Stimulation: After the pre-treatment period, stimulate the JNK pathway. A common method is to add a stress-inducing agent like Anisomycin (e.g., 2 µM) for 1 hour.[8]
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. The optimal duration is the shortest time point that shows maximal inhibition of c-Jun phosphorylation relative to the stimulated control.
Protocol 2: Assessing Long-Term Effects on Cell Viability using a Luminescent Assay
This protocol is for determining the effect of JNK-IN-8 on cell viability over several days.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Treatment: Prepare a serial dilution of JNK-IN-8 (e.g., 0.1 µM to 10 µM) in culture medium. Remove the old medium from the plate and add the inhibitor-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for various long-term durations (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assay: At the end of each incubation period, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This involves adding the reagent directly to the wells, incubating for a short period to stabilize the signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells for each time point. Plot the cell viability (%) against the log of the JNK-IN-8 concentration to determine the IC50 value at each duration. This will reveal how the potency of the inhibitor changes with longer exposure.
Visualizing Pathways and Workflows
Caption: JNK signaling pathway and the irreversible inhibition by JNK-IN-8.
Caption: Experimental workflow for optimizing JNK-IN-8 treatment duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
Technical Support Center: JNK-IN-8 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the irreversible JNK inhibitor, JNK-IN-8.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with JNK-IN-8, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in my IC50 values for JNK-IN-8 across different experiments?
Potential Causes and Solutions:
-
Inconsistent Inhibitor Preparation and Storage: JNK-IN-8 is typically dissolved in DMSO.[1] Improper storage can lead to degradation or precipitation, affecting its potency.
-
Solution: Prepare fresh stock solutions of JNK-IN-8 in high-quality, anhydrous DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C with a desiccant.[1] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is consistent and ideally below 0.1% to avoid solvent-induced toxicity.[1]
-
-
Cell Density and Proliferation Rate: The number of cells and their growth phase at the time of treatment can significantly impact the apparent IC50 value.
-
Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase during the experiment. Monitor cell confluence to ensure consistency between experiments.
-
-
Substrate Concentration in Kinase Assays: In in vitro kinase assays, the concentration of substrates like ATP and the target protein (e.g., c-Jun) can influence the IC50 value.[2]
-
Solution: Maintain consistent concentrations of ATP and the specific JNK substrate in your kinase assays. If variability persists, consider performing a substrate titration to determine the optimal concentrations for your experimental setup.
-
-
Assay Incubation Time: As JNK-IN-8 is an irreversible inhibitor, its apparent potency can increase with longer incubation times.
-
Solution: Strictly adhere to a consistent incubation time for all experiments. If you are developing a new assay, perform a time-course experiment to determine the optimal incubation period for achieving maximal and reproducible inhibition.
-
-
Method of IC50 Calculation: Different curve-fitting models and software can yield varying IC50 values.[3]
-
Solution: Use a consistent data analysis method for all your experiments. A four-parameter logistic model is a commonly used and robust method for calculating IC50 values from dose-response data.[3]
-
Question 2: My western blot results show incomplete inhibition of c-Jun phosphorylation even at high concentrations of JNK-IN-8. What could be the reason?
Potential Causes and Solutions:
-
Insufficient Pre-incubation Time: JNK-IN-8 is a covalent inhibitor and requires time to form a stable bond with the cysteine residue in the JNK active site.[4][5]
-
Solution: Ensure an adequate pre-incubation time with JNK-IN-8 before stimulating the JNK pathway. A pre-incubation period of at least 1-3 hours is often recommended.[5]
-
-
High JNK Protein Expression: High levels of JNK protein in your cell line may require higher concentrations or longer incubation times for complete inhibition.
-
Solution: Titrate the concentration of JNK-IN-8 to determine the optimal concentration for your specific cell line. You can also perform a time-course experiment to find the ideal incubation duration.
-
-
JNK Isoform Specificity: While JNK-IN-8 inhibits all three JNK isoforms, it has different potencies for each (IC50s of 4.7 nM for JNK1, 18.7 nM for JNK2, and 1 nM for JNK3).[6] The predominant JNK isoform in your cells could influence the observed inhibition.
-
Solution: If possible, determine the relative expression levels of JNK1, JNK2, and JNK3 in your cell model. This can help in interpreting the inhibition data.
-
-
Antibody Quality: The specificity and sensitivity of your phospho-c-Jun antibody can affect the results.
-
Solution: Validate your primary antibody to ensure it specifically recognizes phosphorylated c-Jun at the correct site (e.g., Ser63/73). Include appropriate positive and negative controls in your western blot.
-
Question 3: I am observing unexpected off-target effects in my cell-based assays, such as changes in mTOR signaling. Is this related to JNK-IN-8?
Potential Causes and Solutions:
-
Known Off-Target Activity: Studies have shown that JNK-IN-8 can inhibit the mTOR signaling pathway, leading to the activation of TFEB and TFE3, which are master regulators of lysosome biogenesis and autophagy.[4] This effect appears to be independent of JNK inhibition.[4]
-
Solution: Be aware of this potential off-target effect when interpreting your data. If your experimental question is focused solely on JNK signaling, consider using a structurally different JNK inhibitor as a control to confirm that the observed phenotype is due to JNK inhibition and not an off-target effect.
-
-
High Inhibitor Concentration: Using JNK-IN-8 at concentrations significantly higher than its IC50 for JNK can increase the likelihood of off-target effects.[7]
-
Solution: Use the lowest effective concentration of JNK-IN-8 that provides maximal inhibition of JNK activity in your specific assay. Perform a dose-response experiment to determine this optimal concentration.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of JNK-IN-8?
JNK-IN-8 is an irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[6] It forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1 (Cys116), JNK2 (Cys116), and JNK3 (Cys154).[4][5] This covalent modification blocks the binding of ATP and prevents the phosphorylation of JNK substrates.[8]
What are the recommended working concentrations for JNK-IN-8?
The optimal concentration of JNK-IN-8 is highly dependent on the cell type, assay type, and experimental goals. Based on published data, here are some general ranges:
-
In vitro kinase assays: Low nanomolar range (e.g., 1-20 nM).[6]
-
Cell-based assays (inhibition of c-Jun phosphorylation): 0.1 µM to 5 µM.[5]
-
Cell viability/proliferation assays: 0.1 µM to 20 µM.[5]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
How should I prepare and store JNK-IN-8?
JNK-IN-8 is a pale-yellow powder that should be stored at -20°C.[1] For experimental use, prepare a stock solution in anhydrous DMSO (e.g., 10 mM).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.[1]
Is JNK-IN-8 selective for JNKs?
JNK-IN-8 exhibits high selectivity for JNK kinases.[8] Kinome-wide profiling has shown that it has minimal off-target activity against a large panel of other kinases at concentrations effective for JNK inhibition.[9][10] However, as mentioned in the troubleshooting section, it can have off-target effects on the mTOR pathway.[4]
Data Presentation
Table 1: In Vitro Potency of JNK-IN-8 Against JNK Isoforms
| Target | IC50 (nM) | Assay Type | Reference |
| JNK1 | 4.7 | Kinase Assay | [6] |
| JNK2 | 18.7 | Kinase Assay | [6] |
| JNK3 | 1.0 | Kinase Assay | [6] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay Type | EC50 / IC50 (µM) | Incubation Time | Reference |
| HeLa | c-Jun Phosphorylation | 0.486 | 1 hour | [6] |
| A375 | c-Jun Phosphorylation | 0.338 | 1 hour | [6] |
| MDA-MB-231 | c-Jun Phosphorylation | ~1-5 | 3 hours | [5] |
| MDA-MB-231 | Cell Viability | Synergistic with Lapatinib | 72 hours | [5] |
| HCC1806 | Cell Viability | Concentration-dependent decrease | 72 hours | [4] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-c-Jun Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
JNK-IN-8 Pre-incubation: The following day, replace the medium with fresh medium containing the desired concentrations of JNK-IN-8 or vehicle (DMSO). Incubate for 1-3 hours.
-
Stimulation: If your experiment requires it, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or a growth factor like EGF) for the recommended time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat the cells with a serial dilution of JNK-IN-8. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the JNK-IN-8 concentration. Calculate the IC50 value using a suitable curve-fitting software.
Mandatory Visualizations
Caption: The JNK signaling pathway is activated by various stimuli, leading to the phosphorylation of downstream targets like c-Jun and regulating cellular responses. JNK-IN-8 irreversibly inhibits JNK, blocking this cascade.
Caption: A generalized experimental workflow for studying the effects of JNK-IN-8, from cell seeding to data analysis.
Caption: A decision tree to troubleshoot high variability in JNK-IN-8 IC50 values.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
JNK-IN-8: A Comparative Guide for Researchers
In the landscape of kinase inhibitors, the c-Jun N-terminal kinase (JNK) family has emerged as a critical target for therapeutic intervention in a host of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Among the chemical probes developed to dissect JNK signaling, JNK-IN-8 stands out as a potent and selective covalent inhibitor. This guide provides an objective comparison of JNK-IN-8 with other notable JNK inhibitors, supported by experimental data and detailed protocols to aid researchers in their experimental design.
Performance Comparison of JNK Inhibitors
JNK-IN-8 is an irreversible inhibitor that demonstrates high potency against all three JNK isoforms.[1][2] Its covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding pocket, contributes to its high selectivity and prolonged duration of action.[3] A comparison of its potency with other widely used JNK inhibitors is summarized below.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action | Key Selectivity Notes |
| JNK-IN-8 | 4.7[1] | 18.7[1] | 1.0[1] | Covalent, Irreversible | Highly selective over a broad panel of kinases.[4] |
| SP600125 | 40[5] | 40[5] | 90[5] | Reversible, ATP-competitive | Also inhibits other kinases such as Aurora kinase A, FLT3, and TRKA.[5] |
| Tanzisertib (CC-930) | 61[6][7][8] | 7[6][7] | 6[6][7] | Reversible, ATP-competitive | Selective against MAP kinases ERK1 and p38α.[9][10] |
| Bentamapimod (AS602801) | 80[11][12][13] | 90[11][12][13] | 230[11][12][13] | Reversible, ATP-competitive | |
| AS601245 | 150[1][2][14] | 220[1][2][14] | 70[1][2][14] | Reversible, ATP-competitive | Exhibits 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[2] |
JNK Signaling Pathway
The JNK signaling cascade is a key stress-activated pathway. It is typically initiated by exposure to cytokines or environmental stress, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then dually phosphorylates JNK on threonine and tyrosine residues, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which then drives the expression of genes involved in various cellular processes such as proliferation, apoptosis, and inflammation.
Overview of the JNK signaling cascade.
Experimental Protocols
In Vitro JNK Kinase Assay
This protocol outlines a non-radioactive method to determine the inhibitory activity of a compound against JNK in a cell-free system.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
c-Jun (1-79) fusion protein as substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Test compound (e.g., JNK-IN-8) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant JNK enzyme, the c-Jun substrate, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Assay: Western Blot for c-Jun Phosphorylation
This protocol describes how to assess the ability of a JNK inhibitor to block the phosphorylation of the JNK substrate, c-Jun, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
Test compound (e.g., JNK-IN-8)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.
Workflow for Western blot analysis.
References
- 1. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. promega.com [promega.com]
Introduction to JNK-IN-8 and SP600125
A Comparative Guide to JNK Inhibitors: JNK-IN-8 versus SP600125
For researchers, scientists, and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a specific and potent inhibitor is critical. This guide provides an objective comparison of two widely used JNK inhibitors, JNK-IN-8 and SP600125, focusing on their performance, selectivity, and mechanism of action, supported by experimental data.
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli such as cytokines, UV irradiation, and heat shock.[1][2] The JNK signaling pathway is implicated in various cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][3][4] Given its role in numerous pathological conditions, including cancer and inflammatory and neurodegenerative diseases, JNK is a significant target for therapeutic intervention.[5][6][7]
JNK-IN-8 is a highly potent and selective irreversible inhibitor of JNK.[6][8][9] It forms a covalent bond with a conserved cysteine residue near the ATP-binding pocket of JNK1, JNK2, and JNK3.[9][10][11] This irreversible binding mode contributes to its high potency and prolonged duration of action.
SP600125 is one of the earliest and most widely cited JNK inhibitors.[7] It is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[2][12] While it has been instrumental in elucidating the roles of JNK signaling, its utility is hampered by a lack of specificity, with inhibitory activity against a range of other kinases.[13][14]
Mechanism of Action
The fundamental difference between JNK-IN-8 and SP600125 lies in their mechanism of inhibition.
-
JNK-IN-8: Functions as a covalent, irreversible inhibitor. It specifically targets Cys116 in JNK1 and JNK2 and the corresponding Cys154 in JNK3, which are located near the DFG motif in the activation loop.[10] By forming a permanent covalent bond, JNK-IN-8 locks the kinase in an inactive conformation, preventing substrate binding.[9]
-
SP600125: Acts as a reversible, ATP-competitive inhibitor.[2][12] It competes with ATP for binding to the catalytic site of the JNK enzymes. This binding is transient, and the inhibitory effect can be overcome by high concentrations of ATP.
Performance and Selectivity: A Quantitative Comparison
The potency and selectivity of an inhibitor are paramount for its utility as a research tool and potential therapeutic. The following tables summarize the quantitative data for JNK-IN-8 and SP600125.
Table 1: Inhibitory Potency (IC50) against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference(s) |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | [8][15] |
| SP600125 | 40 | 40 | 90 | [13][15] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.
Table 2: Cellular Potency - Inhibition of c-Jun Phosphorylation (EC50)
| Inhibitor | Cell Line | EC50 (nM) | Reference(s) |
| JNK-IN-8 | HeLa | 486 | [8] |
| A375 | 338 | [8] | |
| SP600125 | Jurkat T cells | 5,000 - 10,000 | [13][16] |
EC50 values represent the concentration of inhibitor required to achieve 50% of the maximum effect in a cellular assay, in this case, the inhibition of the phosphorylation of the JNK substrate, c-Jun.
Table 3: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Known Off-Targets (with significant inhibition) | Reference(s) |
| JNK-IN-8 | JNK1, JNK2, JNK3 | Highly selective; >10-fold selectivity against MNK2 and Fms. No significant inhibition of a panel of 400 other kinases. | [8][9][14] |
| SP600125 | JNK1, JNK2, JNK3 | Aurora kinase A, FLT3, TRKA, Mps1, CDK1, p38, MEK/ERK, and NAD(P)H: quinone oxidoreductase 1 (NQO1). | [13][14][17] |
The data clearly indicates that JNK-IN-8 is significantly more potent and vastly more selective than SP600125. The off-target effects of SP600125 are a critical consideration, as they can lead to confounding results and misinterpretation of experimental outcomes.[14] For instance, SP600125 has been shown to induce phosphorylation of Src, IGF-IR, Akt, and Erk1/2, independent of its JNK inhibitory activity.[18]
Cellular Effects
Both inhibitors have been used to probe the cellular functions of JNK signaling.
-
JNK-IN-8 has been shown to:
-
Suppress cell proliferation, migration, and invasion in triple-negative breast cancer (TNBC) cells.[10]
-
Reduce cell viability and organoid growth in TNBC models.[10]
-
Induce lysosome biogenesis and autophagy in TNBC cells by activating TFEB/TFE3, a mechanism found to be independent of JNK inhibition.[10]
-
Sensitize pancreatic cancer cells to chemotherapy.[14]
-
-
SP600125 has been demonstrated to:
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for inhibitor comparison.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. stemcell.com [stemcell.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. SP600125 | Cell Signaling Technology [cellsignal.com]
JNK-IN-8: A Comparative Guide to a Selective Covalent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK-IN-8, a covalent inhibitor of c-Jun N-terminal kinases (JNKs), with other commonly used JNK inhibitors. JNKs are key regulators of cellular processes such as proliferation, apoptosis, and inflammation, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. JNK-IN-8 is a potent, irreversible inhibitor that covalently modifies a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[1][2][3] This guide presents a comparative analysis of its specificity and outlines key experimental protocols for its validation in a cellular context.
Comparative Analysis of JNK Inhibitors
The following table summarizes the in vitro potency of JNK-IN-8 and other widely used JNK inhibitors against the three JNK isoforms.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Key Off-Targets (if reported) |
| JNK-IN-8 | Covalent, Irreversible | 4.7 | 18.7 | 1.0 | MNK2, Fms |
| SP600125 | Reversible | 40 | 40 | 90 | Aurora kinase A, FLT3, TRKA, MKKs, PKB, PKCα |
| AS601245 | Reversible | 150 | 220 | 70 | c-Src, CDK2, c-Raf |
| TCS JNK 6o | Reversible | 45 | 160 | - (Ki = 52 nM) | >1000-fold selective over ERK2, p38α, and p38δ |
| CC-930 | Reversible | 61 | 7 | 6 | ERK1, p38α |
Validating JNK-IN-8 Specificity in Cells
Several experimental approaches are crucial to validate the on-target activity and specificity of JNK-IN-8 in a cellular environment. These include assessing the phosphorylation of the direct JNK substrate c-Jun, profiling the inhibitor against a broad panel of kinases, and confirming target engagement within the cell.
JNK Signaling Pathway
Caption: The JNK signaling cascade.
Experimental Workflow: Validating JNK-IN-8 Specificity
Caption: Workflow for validating JNK inhibitor specificity.
Experimental Protocols
Western Blot for Phospho-c-Jun (Ser63/73)
This protocol is designed to assess the ability of JNK-IN-8 to inhibit the phosphorylation of its direct substrate, c-Jun, in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A375, or relevant cell line) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of JNK-IN-8 or other JNK inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the JNK pathway by treating cells with a known activator, such as Anisomycin (10 µg/mL) or UV irradiation (40 J/m²), for 30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.[6][7][8][9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
KinomeScan® Profiling
This method provides a broad assessment of an inhibitor's selectivity by quantifying its binding to a large panel of kinases. The KINOMEscan® technology from DiscoverX is a widely used platform for this purpose.[10][11][12][13][14]
-
Principle: The assay is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[12][14]
-
Methodology Outline:
-
A library of human kinases is expressed as fusions with a unique DNA tag.
-
The test inhibitor (e.g., JNK-IN-8) is incubated with the kinase-DNA fusion protein.
-
The mixture is equilibrated with an immobilized, broadly active kinase inhibitor.
-
After washing away unbound proteins, the amount of kinase-DNA fusion captured on the solid support is quantified by qPCR.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to represent the inhibitor's overall selectivity.[15]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][17][18][19][20]
-
Cell Treatment and Lysis:
-
Treat cultured cells with the inhibitor of interest (e.g., JNK-IN-8) or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to remove cell debris and collect the supernatant (cell lysate).
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation and Detection:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (JNK) in each sample by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble JNK as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization. An isothermal dose-response experiment can also be performed at a single, optimized temperature to determine the cellular IC50 of target engagement.[20]
-
Conclusion
JNK-IN-8 is a highly potent and selective covalent inhibitor of all three JNK isoforms. Its irreversible mode of action offers distinct advantages for sustained target inhibition in cellular studies. However, as with any kinase inhibitor, thorough validation of its specificity is paramount. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify the on-target effects of JNK-IN-8 and compare its performance against other JNK inhibitors in their specific cellular models. By employing a combination of target-specific functional assays (phospho-c-Jun Western blot), broad-spectrum selectivity profiling (KinomeScan), and direct target engagement confirmation (CETSA), researchers can confidently assess the utility of JNK-IN-8 as a precise pharmacological tool for investigating JNK-mediated signaling pathways.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mesoscale.com [mesoscale.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. chayon.co.kr [chayon.co.kr]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. vghtc.gov.tw [vghtc.gov.tw]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. tandfonline.com [tandfonline.com]
JNK-IN-8 vs. JNK-IN-7: A Comparative Guide for Researchers
In the landscape of kinase inhibitors, the c-Jun N-terminal kinase (JNK) family represents a critical target for therapeutic intervention in a host of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Among the chemical probes developed to interrogate JNK signaling, JNK-IN-8 and its predecessor, JNK-IN-7, are notable for their covalent mechanism of action and high potency. This guide provides a detailed comparison of their biochemical and cellular activities, target selectivity, and the experimental protocols used to evaluate their performance, offering a comprehensive resource for researchers in drug discovery and chemical biology.
Executive Summary
JNK-IN-8 was developed as a more selective iteration of JNK-IN-7. Both are potent, irreversible inhibitors that covalently target a conserved cysteine residue within the ATP-binding site of JNK isoforms. However, a key distinction lies in their kinase selectivity profiles. While JNK-IN-7 exhibits potent inhibition of JNKs, it also demonstrates activity against several off-target kinases. In contrast, JNK-IN-8 was specifically engineered to minimize these off-target effects, rendering it a more precise tool for studying JNK-dependent signaling pathways.
Biochemical and Cellular Activity
The potency of JNK-IN-8 and JNK-IN-7 has been extensively characterized through biochemical and cellular assays. Biochemically, both compounds exhibit low nanomolar IC50 values against the three JNK isoforms (JNK1, JNK2, and JNK3). In cellular contexts, their efficacy is typically assessed by measuring the inhibition of the phosphorylation of c-Jun, a primary downstream substrate of JNK.
Table 1: Biochemical Potency of JNK-IN-8 and JNK-IN-7 against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-8 | 4.7[1][2][3][4][5] | 18.7[1][2][3][4][5] | 1.0[1][2][3][4] |
| JNK-IN-7 | 1.5 | 2.0 | 0.7 |
Table 2: Cellular Potency of JNK-IN-8 and JNK-IN-7 (Inhibition of c-Jun Phosphorylation)
| Inhibitor | Cell Line | EC50 (nM) |
| JNK-IN-8 | HeLa | 486[1][6] |
| A375 | 338[1][6] | |
| JNK-IN-7 | HeLa | ~100 |
| A375 | ~30 |
Kinase Selectivity Profile
The most significant difference between JNK-IN-8 and JNK-IN-7 lies in their selectivity across the human kinome. While both are potent JNK inhibitors, JNK-IN-7 displays notable off-target activity. The introduction of an ortho-methyl group in the structure of JNK-IN-8 dramatically improves its selectivity, eliminating binding to several kinases that are inhibited by JNK-IN-7.[7]
Table 3: Off-Target Kinase Activity of JNK-IN-7
| Off-Target Kinase | IC50 (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK8 | <200 |
| NUAK1 | <200 |
| PIK3C3 | Potent binder |
| PIP5K3 | Potent binder |
| PIP4K2C | Potent binder |
In contrast, extensive profiling of JNK-IN-8 has demonstrated its exceptional selectivity for JNK kinases, with minimal to no significant inhibition of a wide panel of other kinases at concentrations where JNK is potently inhibited.[1][2] This makes JNK-IN-8 a more suitable tool for specifically attributing cellular effects to the inhibition of the JNK signaling pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: JNK Signaling Pathway and Point of Inhibition.
Caption: Western Blot Workflow for p-c-Jun Detection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize JNK-IN-8 and JNK-IN-7.
Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
-
Reaction Setup : The kinase reaction is typically performed in a 384-well plate. Each well contains the JNK enzyme, the inhibitor (JNK-IN-8 or JNK-IN-7) at varying concentrations, and a FRET-based peptide substrate.
-
Initiation : The reaction is initiated by the addition of ATP. The kinase transfers the gamma-phosphate from ATP to a specific serine, threonine, or tyrosine residue on the FRET peptide.
-
Development : After a set incubation period, a development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated FRET peptides.
-
Signal Detection : Cleavage of the non-phosphorylated peptide disrupts the FRET, leading to a change in the fluorescence emission ratio. Phosphorylated peptides are protected from cleavage, and thus FRET is maintained. The ratio of the two emission signals is used to calculate the percentage of inhibition.
-
Data Analysis : IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Jun Phosphorylation Assay (Western Blotting)
This method is used to assess the ability of the inhibitors to block JNK activity within a cellular context.
-
Cell Culture and Treatment : Cells (e.g., HeLa or A375) are cultured to a suitable confluency and then treated with various concentrations of JNK-IN-8 or JNK-IN-7 for a specified duration. Often, cells are stimulated with an anisomycin or UV radiation to activate the JNK pathway.
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.
-
-
Detection : The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of phospho-c-Jun is normalized to total c-Jun or the loading control.
Kinome-wide Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform is a competition-based binding assay used to determine the selectivity of kinase inhibitors.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Assay Procedure :
-
The test compound (JNK-IN-8 or JNK-IN-7) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.
-
-
Data Interpretation : A lower amount of kinase detected on the solid support in the presence of the test compound indicates stronger binding of the compound to the kinase. The results are typically reported as a percentage of the DMSO control, where a lower percentage signifies a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.
Conclusion
Both JNK-IN-8 and JNK-IN-7 are invaluable tools for studying JNK signaling. JNK-IN-7, while a potent JNK inhibitor, has known off-target effects that must be considered when interpreting experimental results. JNK-IN-8 represents a significant improvement in selectivity, making it the preferred chemical probe for studies where precise targeting of JNK is paramount. Researchers should carefully consider the specific requirements of their experiments when choosing between these two inhibitors and utilize the detailed protocols provided to ensure robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: A Comparative Analysis of Kinase Cross-Reactivity
JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has demonstrated exceptional selectivity, a critical attribute for a chemical probe intended for investigating JNK-dependent biological processes.[1] This guide provides a comprehensive comparison of JNK-IN-8's cross-reactivity with other kinases, supported by experimental data, to assist researchers, scientists, and drug development professionals in its effective application.
Kinase Inhibition Profile
JNK-IN-8 exhibits high affinity for its intended targets, with IC50 values in the low nanomolar range for JNK1, JNK2, and JNK3.[1][2][3][4] Extensive kinase profiling has confirmed its high specificity. When screened against a panel of over 400 kinases, JNK-IN-8 demonstrated minimal off-target binding.[2]
| Target Kinase | IC50 (nM) | Notes |
| JNK1 | 4.67 - 4.7 | Potent irreversible inhibition.[1][2][3] |
| JNK2 | 18.7 | Potent irreversible inhibition.[1][2][3] |
| JNK3 | 0.98 - 1 | Most potent against this isoform.[1][2][3] |
Initial broad-based kinase selectivity profiling identified several potential off-target kinases. However, subsequent validation assays, including enzymatic IC50 determination and dissociation constant (Kd) measurements, did not confirm significant inhibitory activity for most of these hits at concentrations where JNK is potently inhibited.[5] For instance, JNK-IN-8 showed a dramatic improvement in selectivity and eliminated binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3 when compared to earlier compounds.[3][6] While some off-target hits like FMS and MNK2 were initially observed, they could not be validated with IC50 values below 1 µM.[5]
It is noteworthy that some cellular effects of JNK-IN-8, such as the induction of lysosome biogenesis and autophagy, have been observed to be independent of its JNK inhibitory activity and may be mediated through inhibition of mTOR signaling.[7]
JNK Signaling Pathway
The c-Jun N-terminal kinases are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[2] They are activated by a variety of cellular stresses and play a crucial role in regulating apoptosis, inflammation, cell differentiation, and proliferation.[4][8]
Caption: A simplified diagram of the JNK signaling cascade.
Experimental Protocols
The high selectivity of JNK-IN-8 has been established through multiple, complementary experimental approaches.
Kinase Selectivity Profiling (KinomeScan)
This method is based on a competition binding assay. A test compound (JNK-IN-8) competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
Workflow:
-
A panel of DNA-tagged kinases is used.
-
JNK-IN-8 is incubated with the kinase panel.
-
An immobilized ligand that binds to the active site of many kinases is added.
-
After equilibration, the amount of each kinase bound to the immobilized ligand is measured by qPCR.
-
Results are reported as "percent of control" (DMSO), where a low percentage indicates strong inhibition.[9]
Caption: Workflow for the KinomeScan kinase profiling assay.
Cellular Kinase Profiling (KiNativ)
This is an activity-based protein profiling method used to assess kinase inhibitor selectivity in a cellular context.
Workflow:
-
Live cells (e.g., A375 melanoma cells) are treated with JNK-IN-8.[6]
-
Cell lysates are prepared.
-
The lysates are treated with a biotinylated ATP or ADP probe that covalently labels the active sites of kinases.
-
Labeled kinases are enriched using streptavidin beads.
-
The enriched proteins are identified and quantified by mass spectrometry.
-
A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample compared to the control indicates that the inhibitor has bound to and blocked the active site of that kinase.[10]
Radioactivity-Based Enzymatic Assays
These are traditional in vitro assays to determine the IC50 value of an inhibitor for a specific kinase.
Workflow:
-
A purified, active kinase is incubated with a specific substrate and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
The reaction is initiated in the presence of varying concentrations of JNK-IN-8.
-
The reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is measured.
-
The IC50 value is calculated as the concentration of JNK-IN-8 that reduces the kinase activity by 50%.
Conclusion
The available data from multiple orthogonal assays strongly support the classification of JNK-IN-8 as a highly selective, irreversible inhibitor of JNK kinases. While initial screenings may suggest potential off-target interactions, these have largely not been substantiated in more rigorous validation assays. Researchers can therefore confidently use JNK-IN-8 as a chemical probe to investigate the roles of JNK signaling in various biological and pathological processes, with a low probability of confounding off-target effects. However, as with any potent inhibitor, it is always prudent to employ appropriate controls and consider the possibility of context-dependent off-target activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
A Head-to-Head Battle: Covalent vs. Non-covalent JNK Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, inflammation, and apoptosis, making them attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] The development of small molecule inhibitors targeting JNK has led to two prominent classes: non-covalent (reversible) and covalent (irreversible) inhibitors. This guide provides an objective comparison of these two classes, focusing on the well-characterized non-covalent inhibitor SP600125 and the potent covalent inhibitor JNK-IN-8, supported by experimental data to inform researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two Binding Modes
Non-covalent inhibitors, such as SP600125, typically function as ATP-competitive inhibitors, reversibly binding to the ATP-binding pocket of the JNK enzyme.[3] This interaction is governed by equilibrium dynamics, and the inhibitor can associate and dissociate from the kinase.
In contrast, covalent inhibitors like JNK-IN-8 are designed with a reactive electrophilic group (a "warhead") that forms a permanent, covalent bond with a specific nucleophilic residue within the target protein.[4][5] JNK-IN-8, for instance, targets a conserved cysteine residue (Cys116 in JNK1 and JNK2) in the ATP-binding site, leading to irreversible inhibition.[6][7] This fundamental difference in their mechanism of action has profound implications for their potency, selectivity, and duration of action.
Quantitative Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (its ability to inhibit the target kinase over other kinases in the kinome). The following tables summarize the available quantitative data for the non-covalent inhibitor SP600125 and the covalent inhibitor JNK-IN-8.
Table 1: Biochemical Potency against JNK Isoforms
| Inhibitor | Type | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| SP600125 | Non-covalent | 40 | 40 | 90 |
| JNK-IN-8 | Covalent | 4.7 | 18.7 | 1.0 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for SP600125 is from various sources and for JNK-IN-8 is from Zhang et al., 2012.[4][8]
Table 2: Cellular Potency and Selectivity Profile
| Inhibitor | Type | Cellular c-Jun Phosphorylation EC₅₀ (nM) | Selectivity Notes |
| SP600125 | Non-covalent | ~10,000 (in some cell lines) | Poor selectivity; inhibits a wide range of other kinases, including p38, CDK1, and MEK/ERK.[1][9] |
| JNK-IN-8 | Covalent | 338 - 486 (A375 and HeLa cells) | Highly selective for JNK isoforms.[4][6][8] MIB-MS analysis showed high specificity for JNK1 and JNK2 in PDAC cells.[10] |
EC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in a cell-based assay. Data for JNK-IN-8 is from Zhang et al., 2012.[8]
As the data illustrates, the covalent inhibitor JNK-IN-8 exhibits significantly greater potency in both biochemical and cellular assays compared to the non-covalent inhibitor SP600125. Furthermore, JNK-IN-8 demonstrates a vastly superior selectivity profile, a critical attribute for minimizing off-target effects and potential toxicity. The poor selectivity of SP600125 has been a significant limitation in its use as a specific JNK probe.[1][9]
Pharmacokinetics and In Vivo Efficacy: A Glimpse into the Clinic
While in vitro data provides a strong foundation for comparison, the ultimate test of an inhibitor's utility lies in its performance in vivo. Pharmacokinetic (PK) properties, such as bioavailability and half-life, and in vivo efficacy in disease models are crucial determinants of therapeutic potential.
Table 3: Pharmacokinetics and In Vivo Efficacy
| Inhibitor | Type | Pharmacokinetic Profile | In Vivo Efficacy |
| SP600125 | Non-covalent | Demonstrates oral bioavailability and efficacy in various animal models, including endotoxin-induced inflammation and CD3 Ab-mediated apoptosis in mice.[11] | Effective in reducing inflammation and apoptosis in preclinical models.[11] |
| JNK-IN-8 | Covalent | Further pharmacokinetic and pharmacodynamic studies are needed to determine the ideal dose, vehicle, and administration route.[6] | Has shown efficacy in slowing tumor growth in a triple-negative breast cancer patient-derived xenograft (PDX) model.[12] Also sensitizes pancreatic cancer cells to chemotherapy.[1] |
Visualizing the Landscape: Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams were generated using Graphviz.
References
- 1. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. assets.fishersci.com [assets.fishersci.com]
JNK-IN-8: A Comparative Literature Review for Researchers
An in-depth analysis of the potent and selective JNK inhibitor, JNK-IN-8, compiling key experimental findings and methodologies for researchers in oncology and drug development.
JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress stimuli, regulating proliferation, differentiation, survival, and inflammation.[1] Dysregulated JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] This guide provides a comparative overview of key findings from multiple studies on JNK-IN-8, focusing on its efficacy in various cancer models, its mechanism of action, and detailed experimental protocols.
Performance and Efficacy
JNK-IN-8 has demonstrated significant anti-tumor activity across a range of cancer types, both as a standalone agent and in combination with other therapies. Its effectiveness has been evaluated through various in vitro and in vivo models, with key quantitative data summarized below.
In Vitro Efficacy of JNK-IN-8
| Cell Line/Model | Cancer Type | Assay | Concentration Range | Key Findings |
| MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806 | Triple-Negative Breast Cancer (TNBC) | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | Concentration-dependent decrease in cell viability.[3] |
| TNBC Patient-Derived Organoids (PDOs) | Triple-Negative Breast Cancer (TNBC) | Cell Viability (CellTiter-Glo 3D) | 0.16–10 µmol/L | Reduced organoid viability and induced disintegration.[3] |
| TNBC Cell Lines | Triple-Negative Breast Cancer (TNBC) | Clonogenic Assay | 1–5 µmol/L | Inhibition of colony formation.[3] |
| P411-T1, P422-T1 PDX-CLs, CFPAC-1, MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | Invasion Assay | Low doses | Dose-dependent decrease in cell invasion.[4] |
| HeLa, A375 | Cervical Cancer, Melanoma | c-Jun Phosphorylation Assay | - | EC50 of 486 nM and 338 nM, respectively.[5][6] |
In Vivo Efficacy of JNK-IN-8
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Nude mice with TNBC004 PDX tumors | Triple-Negative Breast Cancer (TNBC) | 20 mg/kg, intraperitoneal administration | Slowed patient-derived xenograft tumor growth.[3] |
| NOD SCID γ (NSG) immunodeficient mice with PDX or cell line xenografts | Pancreatic Ductal Adenocarcinoma (PDAC) | 30 mg/kg JNK-IN-8 (2x/week) + FOLFOX | Enhanced FOLFOX growth inhibition.[4] |
| Mice with xenografts of MDA-MB-231 cells | Triple-Negative Breast Cancer (TNBC) | JNK-IN-8 and lapatinib combination | Significantly increased survival and slowed tumor growth.[7] |
Mechanism of Action and Selectivity
JNK-IN-8 is a covalent inhibitor that targets a conserved cysteine residue within the ATP-binding site of JNK isoforms.[2][8] Specifically, it binds to Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[3] This irreversible binding leads to a conformational change in the activation loop, blocking substrate binding and inhibiting JNK activity.[8]
Kinase Selectivity Profile
A key advantage of JNK-IN-8 is its high selectivity for JNKs over other kinases. KinomeScan profiling has demonstrated its remarkable specificity.[6] One study using multiplexed inhibitor bead-mass spectrometry (MIB-MS) across 218 kinases showed that at 1 µM, JNK-IN-8 only significantly bound to JNK1 and JNK2, indicating extremely high specificity.[4]
| Kinase | IC50 |
| JNK1 | 4.67 nM[1], 4.7 nM[5][6] |
| JNK2 | 18.7 nM[1][5][6] |
| JNK3 | 0.98 nM[1], 1 nM[5][6] |
Signaling Pathways
JNK-IN-8 exerts its anti-cancer effects through the modulation of several key signaling pathways. In TNBC, it has been shown to induce lysosome biogenesis and autophagy by activating TFEB and TFE3, master regulators of these processes. This activation occurs through the inhibition of mTOR, a central regulator of cell growth and metabolism.[3] In PDAC, JNK-IN-8 has been shown to sensitize cancer cells to chemotherapy by inhibiting the JNK-JUN pathway, which is involved in resistance to treatment.[4]
References
- 1. stemcell.com [stemcell.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Acat-IN-8
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Acat-IN-8, a chemical compound utilized in laboratory settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires strict adherence to hazardous waste regulations. The primary directive for its disposal is to entrust the contents and container to an approved waste disposal plant[1].
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the handling and storage requirements of this compound to prevent accidental exposure or release.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at -20°C (powder) or -80°C (in solvent). | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste disposal in a laboratory setting.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes must be segregated to prevent dangerous reactions[2].
2. Container Management:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid for all this compound waste. The original container is often a suitable option if it is in good condition[3].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound", the concentration, and the date accumulation started.
-
Keep the waste container closed except when adding waste[3].
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should provide secondary containment to capture any potential leaks[2][4].
3. Personal Protective Equipment (PPE):
-
Always wear the appropriate PPE as specified in the table above when handling this compound waste.
4. Preparing for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy, often up to one year for partially filled containers), arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor[4].
-
Ensure all labeling is accurate and complete before the scheduled pickup.
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS office.
-
Use full personal protective equipment during cleanup. Avoid breathing vapors, mist, dust, or gas[1].
-
Collect spillage and place it in the designated hazardous waste container for disposal[1][5].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. This compound|199984-35-5|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. broadview-tech.com [broadview-tech.com]
Personal protective equipment for handling Acat-IN-8
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Acat-IN-8, a potent acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor.
Chemical and Hazard Identification
This compound is identified as a sulfonylaminocarbonyl derivative.[1] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]
| PPE Category | Specific Recommendation |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing, such as a lab coat |
| Respiratory | A suitable respirator should be used |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid all contact with eyes and skin.[2]
-
Do not inhale dust or aerosols; handle in a well-ventilated area, preferably with appropriate exhaust ventilation.[2]
-
Refrain from eating, drinking, or smoking in the handling area.[2]
-
Thoroughly wash hands and any exposed skin after handling.[2]
Storage:
-
Store in a tightly sealed container.[2]
-
Keep in a cool, well-ventilated location away from direct sunlight and ignition sources.[2]
-
Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[2]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.[2]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill and Disposal Management
Accidental spills and waste require careful management to mitigate environmental contamination and personal exposure.
Spill Response:
-
Use full personal protective equipment during cleanup.[2]
-
Avoid breathing vapors, mist, or dust.[2]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Collect any spillage to prevent release into the environment.[2]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal facility.[2]
-
Prevent the product from entering drains, water courses, or the soil.[2]
Operational Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flow for first aid response to this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
